15(Z)-Tetracosenol
Description
The exact mass of the compound 15-Tetracosenol, (15Z)- is 352.370516150 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(Z)-tetracos-15-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMPIICCPYCQQ-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-29-4 | |
| Record name | 15-Tetracosenol, (15Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-TETRACOSENOL, (15Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6517BA05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Quest for 15(Z)-Tetracosenol: A Technical Guide to Its Potential Discovery and Characterization in Nature
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol, represents a molecule of significant interest due to the established neurological importance of its corresponding carboxylic acid, nervonic acid (15(Z)-tetracosenoic acid). While nervonic acid is well-documented as a key component of myelin sheath sphingolipids, the natural occurrence and biological role of this compound remain largely unexplored. This technical guide outlines a comprehensive framework for the prospective discovery, isolation, and characterization of this compound from natural sources. It provides detailed experimental protocols based on established methodologies for long-chain fatty alcohol analysis and proposes potential natural reservoirs for this elusive compound. Furthermore, this document presents hypothetical signaling pathways and metabolic relationships in which this compound may be involved, offering a roadmap for future research in neurology and drug development.
Introduction
Long-chain fatty alcohols are integral components of natural waxes, serving as protective coatings on plants and insects, and are precursors to various bioactive lipids.[1][2][3] The C24 unsaturated fatty alcohol, this compound, is the alcohol analogue of nervonic acid, a vital constituent of nerve cell membranes.[4] Nervonic acid is particularly abundant in the white matter of the brain and is crucial for the biosynthesis of myelin.[4] Given this close structural relationship, this compound is a compelling target for investigation, with potential roles in neurogenesis, myelin maintenance, and as a precursor for novel therapeutic agents.
To date, the scientific literature on this compound is sparse, with its availability primarily limited to chemical synthesis.[5] This guide aims to bridge this knowledge gap by providing a technical and methodological blueprint for its discovery and in-depth analysis from natural origins.
Potential Natural Sources and Biosynthesis
The discovery of this compound in nature would likely parallel that of its acidic counterpart, nervonic acid. Therefore, initial investigations should target organisms and tissues known to be rich in nervonic acid.
Table 1: Potential Natural Sources for the Discovery of this compound
| Source Category | Specific Examples | Rationale |
| Plant Seed Oils | Lunaria annua (Honesty), Malania oleifera, Acer truncatum (Purple-blow Maple) | These plants are known to contain high concentrations of nervonic acid, often in the form of triglycerides.[4] Fatty alcohols can exist as wax esters within the seed coat or oil body. |
| Marine Organisms | Sharks, various fish oils | Nervonic acid was first discovered in shark liver oil and is present in various marine fish.[4] Marine organisms are a rich source of diverse lipids, including long-chain fatty alcohols. |
| Neural Tissues | Animal brain white matter | Given the high concentration of nervonic acid in myelin, it is plausible that this compound could be present as a metabolic precursor or breakdown product.[4] |
| Microorganisms | Monascus purpureus, various microalgae | Some fungi and microalgae are known to produce nervonic acid and other long-chain fatty acids, and could potentially synthesize the corresponding alcohol.[6][7] |
Hypothetical Biosynthetic Pathway
The biosynthesis of this compound is likely linked to the fatty acid elongation and reduction pathways. The following diagram illustrates a plausible biosynthetic route from oleic acid, the precursor to nervonic acid.
Caption: Hypothetical biosynthetic pathway of this compound from Oleoyl-CoA.
Experimental Protocols
The following section details the methodologies for the extraction, isolation, and characterization of this compound from a selected natural source.
Extraction of Total Lipids
A robust extraction method is critical to ensure the recovery of long-chain fatty alcohols, which may be present in low concentrations.
Protocol 1: Modified Folch Extraction
-
Homogenization: Homogenize 10 g of the lyophilized and ground sample material (e.g., plant seeds, neural tissue) in a 2:1 (v/v) mixture of chloroform:methanol (200 mL).
-
Agitation: Agitate the mixture at room temperature for 2 hours on an orbital shaker.
-
Filtration: Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove solid residues.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate in a separatory funnel. Mix vigorously and allow the phases to separate.
-
Collection of Organic Phase: Collect the lower chloroform phase containing the total lipids.
-
Drying: Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the resulting total lipid extract under a nitrogen atmosphere at -20°C.
Isolation of the Fatty Alcohol Fraction
The total lipid extract will be a complex mixture. The fatty alcohol fraction must be isolated for detailed analysis.
Protocol 2: Saponification and Solid-Phase Extraction (SPE)
-
Saponification: Dissolve the total lipid extract in 50 mL of 2 M methanolic KOH and reflux for 2 hours to hydrolyze esters (triglycerides, wax esters).
-
Extraction of Unsaponifiables: After cooling, add an equal volume of water and extract the unsaponifiable fraction (containing fatty alcohols, sterols, etc.) three times with 50 mL of hexane.
-
Washing: Combine the hexane extracts and wash with a 1:1 (v/v) mixture of methanol:water to remove residual soaps.
-
Drying and Evaporation: Dry the hexane phase over anhydrous sodium sulfate and evaporate to dryness.
-
SPE Cleanup: Redissolve the unsaponifiable residue in a minimal volume of hexane and load it onto a silica gel SPE cartridge pre-conditioned with hexane.
-
Elution:
-
Elute non-polar hydrocarbons with hexane.
-
Elute the fatty alcohol fraction with a solvent mixture of increasing polarity, such as hexane:diethyl ether (e.g., 90:10, v/v).
-
-
Fraction Collection: Collect the fractions and monitor by Thin Layer Chromatography (TLC) using a reference standard for long-chain fatty alcohols.
-
Evaporation: Pool the fractions containing the fatty alcohols and evaporate the solvent.
Characterization and Quantification
The isolated fatty alcohol fraction can be characterized using a combination of chromatographic and spectroscopic techniques.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization: To improve volatility and chromatographic resolution, convert the fatty alcohols to their trimethylsilyl (TMS) ethers. To the dried alcohol fraction, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-700.
-
-
Identification: Identify this compound-TMS ether by comparing its retention time and mass spectrum with an authentic standard. The mass spectrum should exhibit a characteristic molecular ion and fragmentation pattern.
-
Quantification: Quantify the amount of this compound using an internal standard (e.g., a C23 or C25 saturated fatty alcohol) added before derivatization.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation of the isolated compound, ¹H and ¹³C NMR spectroscopy should be performed.
-
Sample Preparation: Dissolve a sufficient amount of the purified fatty alcohol in deuterated chloroform (CDCl₃).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for:
-
A triplet corresponding to the terminal methyl group.
-
A multiplet for the two protons on the double bond (δ ~5.3 ppm).
-
A triplet for the methylene protons adjacent to the hydroxyl group (δ ~3.6 ppm).
-
A broad singlet for the hydroxyl proton.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of carbon atoms and the presence of the double bond and the hydroxyl-bearing carbon.
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Hypothetical signaling pathway initiated by a phosphorylated metabolite of this compound.
Conclusion and Future Directions
The discovery of this compound in nature would be a significant advancement in lipid biochemistry and neuroscience. The protocols and frameworks presented in this guide offer a clear and actionable path for researchers to undertake this exploration. Future work should focus on screening diverse natural sources, and upon successful isolation, elucidating the biological functions of this long-chain fatty alcohol. Understanding its role in neural development and myelination could pave the way for novel therapeutic strategies for demyelinating diseases. The potential for this compound to act as a signaling molecule or a precursor to other bioactive lipids warrants a thorough investigation into its metabolism and physiological effects.
References
- 1. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 2. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]
- 3. estherchem.com [estherchem.com]
- 4. Nervonic acid - Wikipedia [en.wikipedia.org]
- 5. This compound - CD Biosynsis [biosynsis.com]
- 6. 15-Tetracosenoic acid | C24H46O2 | CID 5282773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nervonic Acid | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Natural Sources of cis-15-Tetracosenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-15-Tetracosenol, more commonly known as nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid. It is a critical component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in the proper functioning of the central and peripheral nervous systems.[1] Its potential therapeutic applications in neurological disorders have spurred significant interest in identifying and quantifying its natural sources. This technical guide provides an in-depth overview of the natural occurrences of cis-15-tetracosenol, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its concentration in various natural sources.
Natural Sources of cis-15-Tetracosenol
cis-15-Tetracosenol is found in a variety of plant and animal sources, as well as in some microorganisms. The concentration of this fatty acid can vary significantly between species and even within different tissues of the same organism.
Plant Sources
Seed oils are the most prominent plant-based sources of nervonic acid. Certain plant families, such as Brassicaceae and Aceraceae, are particularly rich in this compound.
Table 1: Plant-Based Sources of cis-15-Tetracosenol (Nervonic Acid)
| Plant Species | Family | Plant Part | Nervonic Acid Content (% of total fatty acids) | Reference(s) |
| Lunaria annua (Honesty) | Brassicaceae | Seed Oil | > 20% | [1] |
| Lunaria biennis | Brassicaceae | Seed Oil | > 20% | [1] |
| Malania oleifera | Olacaceae | Seed Oil | High levels | [1] |
| Cardamine gracea | Brassicaceae | Seed Oil | Significant amounts | [1] |
| Heliophila longifola | Brassicaceae | Seed Oil | Significant amounts | [1] |
| Acer truncatum (Purpleblow Maple) | Aceraceae | Seed Oil | ~5-6% | [2] |
| Acer elegantulum | Aceraceae | Seed Oil | 13.90% | [2] |
| Xanthoceras sorbifolium | Sapindaceae | Seed Oil | ~1.83% | |
| Macaranga adenantha | Euphorbiaceae | Seed Oil | High amounts | |
| Macaranga indica | Euphorbiaceae | Seed Oil | High amounts |
Animal Sources
Nervonic acid is particularly abundant in the nervous tissues of animals, where it is a key component of myelin. Historically, shark oil was a primary source.
Table 2: Animal-Based Sources of cis-15-Tetracosenol (Nervonic Acid)
| Animal Source | Tissue | Nervonic Acid Content | Reference(s) |
| Shark | Brain, Liver Oil | Historically a primary source | [1] |
| Animal Brain | White Matter | Particularly abundant | [1] |
| Peripheral Nervous Tissue | Myelin Sheath | Enriched in nervonyl sphingolipids | [1] |
Microbial Sources
Certain microorganisms are also capable of producing nervonic acid, although typically in lower concentrations compared to the richest plant and animal sources.
Table 3: Microbial Sources of cis-15-Tetracosenol (Nervonic Acid)
| Microorganism | Type | Reference(s) |
| Neocallimastix frontalis | Mold | [1] |
| Pseudomonas atlantica | Bacterium | [1] |
| Saccharomyces cerevisiae | Yeast | [1] |
| Nitzschia cylindrus | Marine Diatom | [1] |
Biosynthesis of cis-15-Tetracosenol
cis-15-Tetracosenol is synthesized in organisms through the elongation of oleic acid (18:1 n-9). This process involves a series of enzymatic reactions that add two-carbon units to the fatty acid chain. The immediate precursor to nervonic acid is erucic acid (22:1 n-9).
Caption: Biosynthesis pathway of nervonic acid from oleic acid.
Experimental Protocols
Extraction and Purification of cis-15-Tetracosenol from Seed Oil
Several methods can be employed to extract and purify nervonic acid from seed oils. A common workflow involves initial oil extraction followed by enrichment techniques.
Caption: General workflow for the extraction of nervonic acid.
1. Oil Extraction from Plant Seeds:
-
Materials: Dried plant seeds (e.g., Lunaria annua), hexane, rotary evaporator, filter paper.
-
Protocol:
-
Grind the dried seeds into a fine powder.
-
Extract the powder with hexane at room temperature with continuous stirring for 24 hours.
-
Filter the mixture to remove solid residues.
-
Evaporate the hexane from the filtrate using a rotary evaporator to obtain the crude seed oil.
-
2. Enrichment by Urea Complexation:
-
Principle: Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids do not. This allows for the separation of nervonic acid.
-
Protocol:
-
Saponify the crude oil to obtain free fatty acids.
-
Dissolve the fatty acid mixture in methanol.
-
Add a saturated solution of urea in methanol and heat to form a clear solution.
-
Cool the solution slowly to allow for the formation of urea-fatty acid adducts.
-
Filter the crystals and wash with cold, urea-saturated methanol.
-
Decompose the adducts by adding hot water and acidify to recover the enriched nervonic acid fraction.
-
3. Enrichment by Low-Temperature Crystallization:
-
Principle: Fatty acids have different solubilities and melting points in organic solvents at low temperatures.
-
Protocol:
-
Dissolve the fatty acid methyl esters (FAMEs) in a suitable solvent (e.g., acetone).
-
Cool the solution to a specific low temperature (e.g., -20°C to -70°C) to crystallize out the more saturated fatty acids.
-
Filter the cold solution to separate the crystallized fatty acids from the nervonic acid-rich liquid phase.
-
Recover the solvent from the filtrate to obtain the enriched nervonic acid fraction.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the quantitative analysis of fatty acids, including nervonic acid.
1. Sample Preparation and Derivatization:
-
Principle: Fatty acids are converted to their more volatile methyl ester derivatives (FAMEs) for GC analysis.
-
Protocol:
-
Transesterify the lipid sample (crude oil or enriched fraction) using methanolic HCl or BF3-methanol.
-
Heat the reaction mixture (e.g., at 60°C for 1 hour).
-
Extract the resulting FAMEs with a non-polar solvent like hexane.
-
Wash the hexane layer with water to remove any residual acid and methanol.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A polar capillary column (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a certain period.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Quantification: Identification of the nervonic acid methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection.
Caption: Workflow for quantification of nervonic acid by GC-MS.
Conclusion
cis-15-Tetracosenol (nervonic acid) is a valuable fatty acid with significant importance in neurological health. This guide has outlined its primary natural sources, which are predominantly found in the seed oils of specific plant species and in the nervous tissues of animals. The biosynthesis from oleic acid provides a basis for potential bioengineering approaches for its production. The detailed experimental protocols for extraction, purification, and quantification offer a practical framework for researchers and professionals in the field of drug development and natural product chemistry to isolate and analyze this important compound. Further research into less explored natural sources and optimization of extraction and synthesis methods will be crucial for meeting the growing demand for nervonic acid.
References
The Biosynthesis of 15(Z)-Tetracosenol: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Regulatory Networks
This technical guide provides a comprehensive overview of the biosynthesis of 15(Z)-Tetracosenol, a C24:1 very-long-chain fatty alcohol. The primary route to its synthesis involves the elongation of oleic acid to form nervonic acid, which is subsequently reduced. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and illustrates the regulatory mechanisms governing this pathway.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the common fatty acid precursor, oleic acid (18:1Δ9). The pathway can be divided into two main stages: the elongation of oleic acid to nervonic acid (24:1Δ15), and the subsequent reduction of nervonic acid to this compound.
Stage 1: Elongation of Oleic Acid to Nervonic Acid
The elongation of oleic acid occurs in the endoplasmic reticulum and is catalyzed by the fatty acid elongase (FAE) complex. This complex is a multi-enzyme system that sequentially adds two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. Three cycles of elongation are required to convert oleoyl-CoA (18:1-CoA) to nervonoyl-CoA (24:1-CoA). Each cycle consists of four enzymatic reactions:
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Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS) , this is the rate-limiting step of the elongation cycle. It involves the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent.
-
Dehydration: 3-hydroxyacyl-CoA dehydratase (HCD) catalyzes the removal of a water molecule from the 3-hydroxyacyl-CoA, forming a trans-2-enoyl-CoA.
-
Reduction: Finally, trans-2,3-enoyl-CoA reductase (ECR) reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This elongated acyl-CoA can then enter another round of elongation.
This four-step cycle is repeated until the C24 chain length of nervonic acid is achieved.
Stage 2: Reduction of Nervonoyl-CoA to this compound
The final step in the biosynthesis of this compound is the reduction of nervonoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) . FARs are a class of enzymes that catalyze the four-electron reduction of a fatty acyl-CoA to a primary fatty alcohol, using NADPH as the electron donor.
An In-depth Technical Guide to 15(Z)-Tetracosenol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(Z)-Tetracosenol, a very-long-chain monounsaturated fatty alcohol, is a compound of significant interest due to its close relationship with nervonic acid, a key component of myelin in the nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological significance, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. Data for the closely related nervonic acid (15(Z)-Tetracosenoic acid) are also provided for comparative purposes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (15Z)-Tetracos-15-en-1-ol | [1] |
| Synonyms | cis-15-Tetracosenol, (Z)-Tetracos-15-en-1-ol | [1] |
| CAS Number | 50995-29-4 | [1] |
| Molecular Formula | C24H48O | [1] |
| Molecular Weight | 352.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >99% (commercially available) | [1] |
| Boiling Point | 447.8±14.0 °C (Predicted) | [2] |
| Density | 0.848±0.06 g/cm³ (Predicted) | [2] |
| pKa | 15.20±0.10 (Predicted) | [2] |
| Storage Conditions | Freezer | [1] |
Table 2: Chemical and Physical Properties of Nervonic Acid (15(Z)-Tetracosenoic Acid)
| Property | Value | Source |
| IUPAC Name | (15Z)-Tetracos-15-enoic acid | [3] |
| Synonyms | cis-15-Tetracosenoic acid, Selacholeic acid | [3][4] |
| CAS Number | 506-37-6 | [4] |
| Molecular Formula | C24H46O2 | [4][5] |
| Molecular Weight | 366.62 g/mol | [4][5] |
| Appearance | Solid | [5][6] |
| Melting Point | 42-43 °C | [7] |
| Purity | >99% (commercially available) | [4][5][6] |
| Storage Conditions | Freezer | [4][5] |
Biological Significance and Signaling Pathways
While direct studies on this compound are limited, its biological role is inferred from its corresponding carboxylic acid, nervonic acid. Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers, particularly in the brain's white matter.[8] It plays a significant role in the growth, maintenance, and repair of nerve cells.[9]
Role in Myelination
The myelin sheath is a lipid-rich layer that insulates nerve axons, enabling rapid and efficient nerve impulse transmission.[10] Nervonic acid is essential for the structural integrity of myelin.[11] Deficiencies in nervonic acid have been linked to demyelinating diseases.
Signaling Pathways
Nervonic acid has been shown to modulate key signaling pathways involved in cell growth, survival, and inflammation.
-
PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell proliferation, growth, and survival. Studies on nervonic acid in the context of neurological disorders have shown that it can activate the PI3K/AKT/mTOR signaling pathway, which is crucial for promoting nerve cell survival and repair.[6][12]
-
Anti-Inflammatory Pathways: Nervonic acid exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] This is particularly relevant in the context of neuroinflammation, a common feature of many neurodegenerative diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, analysis, and biological evaluation of this compound.
Synthesis of this compound
A common method for the synthesis of long-chain unsaturated alcohols involves the Wittig reaction to create the carbon-carbon double bond, followed by reduction of a corresponding ester.
Protocol 1: Synthesis via Wittig Reaction and Reduction
-
Phosphonium Salt Formation (SN2 Reaction):
-
React triphenylphosphine with a suitable C9 alkyl halide (e.g., 1-bromononane) in an appropriate solvent like toluene.
-
Heat the mixture under reflux for 24-48 hours to form the phosphonium salt.
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like hexane and dry under vacuum.
-
-
Ylide Formation:
-
Suspend the phosphonium salt in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise until a characteristic color change (typically to deep red or orange) indicates the formation of the ylide.
-
-
Wittig Reaction:
-
Dissolve a C15 aldehyde ester (e.g., methyl 15-oxopentadecanoate) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of the Alkene Ester:
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
-
Reduction to the Alcohol:
-
Dissolve the purified methyl 15(Z)-tetracosenoate in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Concentrate the filtrate to yield this compound.
-
-
Final Purification:
-
Further purify the alcohol by column chromatography on silica gel if necessary.
-
Purification and Analysis
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., from 0% to 20% ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization):
-
To improve volatility and chromatographic performance, derivatize the alcohol to its trimethylsilyl (TMS) ether.
-
Dissolve a small amount of this compound in an anhydrous solvent (e.g., pyridine or dichloromethane).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
-
-
Data Analysis:
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.
-
In Vitro Biological Assays
Protocol 4: Assessment of Anti-Inflammatory Activity in Macrophages
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO2 atmosphere.
-
-
Cell Treatment:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with a final DMSO concentration below 0.1%) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include a vehicle control and an LPS-only control.
-
-
Analysis of Inflammatory Markers (after 24 hours):
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.
-
Gene Expression (RT-qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
-
Data Analysis:
-
Normalize the results to the vehicle control and compare the effects of this compound treatment to the LPS-only control.
-
References
- 1. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms [agris.fao.org]
- 5. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 6. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]
- 7. Long chain monounsaturated alcohol mixtures (2001) | Anthony J. Verbiscar | 4 Citations [scispace.com]
- 8. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Crucial role of microglia-mediated myelin sheath damage in vascular dementia: Antecedents and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 15(Z)-Tetracosenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and theoretical conformation of 15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol. Given the current scarcity of direct experimental data on its specific three-dimensional conformation, this document synthesizes information from its constituent parts and closely related molecules to offer a robust theoretical model.
Molecular Structure
This compound, also known as (Z)-tetracos-15-en-1-ol or nervonyl alcohol, is a primary alcohol with a 24-carbon chain.[1] Its structure is characterized by a single cis double bond between carbons 15 and 16.
Key Structural Features:
-
Chemical Formula: C₂₄H₄₈O[1]
-
IUPAC Name: (Z)-tetracos-15-en-1-ol
-
Molecular Weight: 352.64 g/mol [1]
-
Synonyms: cis-15-Tetracosenol, Nervonyl alcohol
The molecule consists of three main components: a long saturated hydrocarbon tail (C1-C14), a central cis-alkene linkage (C15=C16), and a terminal primary alcohol group (-CH₂OH). The (Z) configuration of the double bond introduces a distinct kink in the hydrocarbon chain, preventing it from adopting a fully linear conformation.
Table 1: Summary of Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₈O | [1] |
| IUPAC Name | (Z)-tetracos-15-en-1-ol | |
| Molecular Weight | 352.64 g/mol | [1] |
| CAS Number | 50995-29-4 | [1] |
Molecular Conformation
Direct experimental determination of the full 3D conformation of long, flexible molecules like this compound via techniques such as X-ray crystallography or solution-phase NMR spectroscopy is exceptionally challenging. Public databases often do not provide generated 3D conformers for such molecules due to their high degree of flexibility.[2][3][4]
However, the conformation can be understood by considering the geometry of its constituent parts:
-
Saturated Hydrocarbon Chain: The C1 to C14 and C17 to C24 segments are saturated hydrocarbon chains. The carbon-carbon single bonds in these regions exhibit free rotation, leading to a multitude of possible conformations. In a low-energy state, these chains are expected to adopt a staggered, anti-periplanar arrangement, resulting in a largely linear, zigzag structure.
-
Cis-Double Bond: The (Z)-double bond between C15 and C16 imposes a rigid kink of approximately 30 degrees in the hydrocarbon chain. The bond angles around the sp²-hybridized carbons (C15 and C16) are approximately 120 degrees. This kink is a critical determinant of the overall shape of the molecule, preventing the close packing that is characteristic of saturated fatty alcohols.
-
Terminal Alcohol Group: The terminal hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its conformation relative to the rest of the carbon chain is flexible due to rotation around the C23-C24 and C24-O bonds.
Overall Conformation: The most stable conformation of an isolated this compound molecule in a non-polar environment is likely to be a bent structure, with the two saturated aliphatic segments extending from the rigid kink of the cis-double bond. In condensed phases or in biological systems, intermolecular interactions with neighboring molecules (e.g., other lipids, proteins, or water) will significantly influence the preferred conformation.
Experimental Protocols for Structural Elucidation (General)
While specific experimental protocols for the conformational analysis of this compound are not available in the published literature, the following are standard methodologies that would be employed for such a study.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity and through-space proximity of atoms, providing insights into the solution-state conformation.
-
Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon-13 NMR spectra to identify all unique chemical environments. For ¹H NMR, key signals would include those for the vinyl protons (around 5.3 ppm), the methylene protons adjacent to the double bond (around 2.0 ppm), the methylene protons adjacent to the hydroxyl group (around 3.6 ppm), the bulk methylene protons of the aliphatic chains (around 1.2-1.4 ppm), and the terminal methyl protons (around 0.9 ppm).
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm the connectivity of the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, further confirming the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close to each other in space (< 5 Å), which is crucial for determining the three-dimensional folding of the molecule.
-
-
Data Analysis: Integrate peak volumes from NOESY/ROESY spectra to derive distance restraints. These restraints can then be used in computational molecular modeling to generate a family of structures consistent with the experimental data.
-
3.2. X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
-
Methodology:
-
Crystallization: Grow single crystals of this compound of sufficient size and quality. This is often the most challenging step for long, flexible molecules. Various techniques such as slow evaporation from a suitable solvent, or cooling of a saturated solution, would be attempted.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a final crystal structure with high-resolution atomic coordinates, bond lengths, and bond angles.
-
Hypothetical Signaling Pathway
Direct evidence for a specific signaling pathway involving this compound is lacking. However, its corresponding carboxylic acid, nervonic acid (15(Z)-tetracosenoic acid), is known to be a vital component of myelin and is involved in the regulation of Ca²⁺ ion channels in nerve cell membranes.[5][6] It is plausible that this compound could be a metabolic precursor to or a breakdown product of nervonic acid or nervonyl-containing sphingolipids, and thus could play a role in similar pathways.
Below is a hypothetical logical workflow illustrating the potential metabolic and functional relationships of this compound based on the known functions of nervonic acid.
Caption: Hypothetical metabolic and functional pathway of this compound.
Conclusion
This compound is a long-chain unsaturated fatty alcohol with a distinct molecular structure dominated by a cis-double bond that induces a significant kink in its hydrocarbon chain. While this structural feature is well-defined, the overall three-dimensional conformation of the molecule is highly flexible and has not been experimentally determined in detail. The methodologies for such a determination, primarily NMR spectroscopy and X-ray crystallography, are established but would require overcoming the challenges associated with the molecule's flexibility and potential difficulty in crystallization. Based on the known biological roles of its parent carboxylic acid, nervonic acid, it is hypothesized that this compound may play a role in the biosynthesis of myelin and the modulation of neuronal function. Further research is needed to elucidate the precise conformation and biological signaling pathways of this molecule.
References
- 1. This compound - CD Biosynsis [biosynsis.com]
- 2. Nervonic Acid | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (15Z)-Tetracosenoate | C24H45O2- | CID 5461001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15-Tetracosenoic acid, (15Z)- | C24H46O2 | CID 65032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NERVONIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. Nervonic acid - Wikipedia [en.wikipedia.org]
Preliminary Investigation of 15(Z)-Tetracosenol Bioactivity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(Z)-Tetracosenol, a long-chain monounsaturated fatty alcohol, represents a structurally intriguing molecule with largely unexplored biological potential. While direct studies on its bioactivity are scarce, its close structural relationship to nervonic acid (15(Z)-tetracosenoic acid) and other long-chain fatty alcohols suggests a promising avenue for research into its therapeutic applications. This technical guide provides a preliminary investigation into the potential bioactivities of this compound, focusing on its hypothesized anti-inflammatory and neuroprotective effects. Drawing parallels from existing literature on analogous compounds, this document outlines detailed experimental protocols for in vitro evaluation and proposes potential signaling pathways that may be modulated by this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in elucidating the pharmacological profile of this compound.
Introduction
This compound is a 24-carbon monounsaturated fatty alcohol. Its structure is analogous to nervonic acid, a very-long-chain fatty acid known for its crucial role in the nervous system, particularly as a component of myelin. Nervonic acid has demonstrated both neuroprotective and anti-inflammatory properties in various studies. Furthermore, mixtures of long-chain fatty alcohols have been reported to exert anti-inflammatory and cholesterol-lowering effects. Given these precedents, it is reasonable to hypothesize that this compound may possess similar bioactive properties. This document aims to provide a comprehensive framework for the initial investigation of these potential activities.
Hypothesized Bioactivities and Supporting Evidence from Analogous Compounds
Based on the known biological effects of structurally related molecules, the following bioactivities are hypothesized for this compound:
-
Anti-Inflammatory Activity: Long-chain fatty alcohols isolated from pomace olive oil have been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression and phospholipase A2 activity. Similarly, nervonic acid has been shown to exert anti-inflammatory effects by modulating pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
-
Neuroprotective Effects: Nervonic acid is a key component of myelin and is associated with nerve repair and regeneration. Studies have shown its potential in models of neurological disorders. It is suggested to act through various mechanisms, including the activation of the PI3K/AKT signaling pathway, which is crucial for neuronal survival and growth. Additionally, some long-chain fatty alcohols have been reported to have neurotrophic effects, promoting the maturation and neurite outgrowth of central nervous system neurons in culture.
Experimental Protocols for In Vitro Bioactivity Screening
To empirically test the hypothesized bioactivities of this compound, a series of well-established in vitro assays are recommended. These protocols are designed to assess cytotoxicity, anti-inflammatory potential, and neuroprotective effects.
Cytotoxicity Assessment: MTT Assay
Prior to evaluating its specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Table 1: Experimental Protocol for MTT Cytotoxicity Assay
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed target cells (e.g., RAW 264.7 macrophages or PC12 neuronal cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. |
| 2 | Compound Treatment | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). |
| 3 | Incubation | Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 humidified atmosphere. |
| 4 | MTT Addition | Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. |
| 5 | Formazan Formation | Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells. |
| 6 | Solubilization | Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. |
| 7 | Absorbance Measurement | Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. |
| 8 | Data Analysis | Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. |
Anti-Inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Table 2: Experimental Protocol for Nitric Oxide Inhibition Assay
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. |
| 2 | Pre-treatment | Replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours. |
| 3 | Inflammatory Stimulation | Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor like Dexamethasone + LPS). |
| 4 | Incubation | Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. |
| 5 | Griess Assay | Collect 50-100 µL of the cell culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). |
| 6 | Color Development | Incubate the mixture at room temperature for 10-15 minutes in the dark. |
| 7 | Absorbance Measurement | Measure the absorbance at 540 nm using a microplate reader. |
| 8 | Data Analysis | Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-only control. |
Neuroprotective Effect: H₂O₂-Induced Oxidative Stress in PC12 Cells
This assay assesses the potential of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), a common model for studying neurodegeneration.
Table 3: Experimental Protocol for Neuroprotection Assay
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed PC12 cells (a rat pheochromocytoma cell line often used as a neuronal model) in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. For differentiation into a more neuron-like phenotype, cells can be treated with Nerve Growth Factor (NGF) for several days prior to the experiment. |
| 2 | Pre-treatment | Replace the medium with fresh medium containing non-toxic concentrations of this compound. Incubate for 2-24 hours. |
| 3 | Oxidative Stress Induction | Add H₂O₂ to the wells to a final concentration that induces significant but not complete cell death (e.g., 100-200 µM, to be optimized). Include a negative control (cells only), a vehicle control (cells + vehicle + H₂O₂), and a positive control (cells + known antioxidant like N-acetylcysteine + H₂O₂). |
| 4 | Incubation | Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. |
| 5 | Viability Assessment | Assess cell viability using the MTT assay as described in Protocol 3.1. |
| 6 | Data Analysis | Calculate the percentage of cell viability relative to the control group (cells only). A significant increase in viability in the presence of this compound compared to the H₂O₂-only group indicates a neuroprotective effect. |
Potential Signaling Pathways and Visualization
Based on the mechanisms of action of its structural analogs, this compound may exert its bioactivities through the modulation of key intracellular signaling pathways.
Hypothesized Anti-Inflammatory Signaling Pathway
Long-chain fatty alcohols and nervonic acid have been shown to interfere with pro-inflammatory signaling cascades. A plausible mechanism for 15(Z)-Tetracsenol involves the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and TNF-α. This compound may inhibit this pathway, leading to a reduction in inflammatory mediators.
Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.
Hypothesized Neuroprotective Signaling Pathway
The neuroprotective effects of nervonic acid have been linked to the activation of the PI3K/AKT pathway, a central signaling cascade that promotes cell survival and inhibits apoptosis. It is plausible that this compound could also activate this pathway. Oxidative stress, induced by agents like H₂O₂, can lead to apoptosis. Activation of the PI3K/AKT pathway can counteract this by phosphorylating and inactivating pro-apoptotic proteins and promoting the expression of survival genes.
Caption: Hypothesized Neuroprotective Signaling Pathway of this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the preliminary investigation of this compound's bioactivity.
Caption: Proposed Experimental Workflow for Bioactivity Screening.
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial exploration of this compound's bioactivity. While direct experimental data is currently lacking, the established biological activities of its structural analogs, nervonic acid and other long-chain fatty alcohols, provide
Methodological & Application
Application Notes & Protocols: Synthesis of 15(Z)-Tetracosenol from Nervonic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1.1 Introduction
15(Z)-Tetracosenol is the long-chain fatty alcohol derived from the reduction of nervonic acid ((15Z)-tetracosenoic acid). Nervonic acid is a crucial monounsaturated omega-9 fatty acid, highly abundant in the white matter of the brain and peripheral nervous tissue.[1] It is a key component in the biosynthesis of nerve cell myelin, forming essential sphingolipids that constitute the myelin sheath.[2][3] The structural integrity and function of this sheath are vital for the rapid transmission of nerve impulses.
1.2 Biological Significance and Therapeutic Potential
The synthesis of this compound is of significant interest to researchers in neurology and drug development. Deficiencies in nervonic acid levels have been linked to demyelinating disorders such as Multiple Sclerosis and Adrenoleukodystrophy.[2] Research suggests that nervonic acid and its derivatives may play a role in the repair and maintenance of the myelin sheath.[2][4] As the alcohol analogue, this compound serves as a valuable chemical intermediate and a potential therapeutic agent itself, with applications in the formulation of specialty chemicals, drug delivery systems, and as a precursor for synthesizing other bioactive molecules.[5]
1.3 Chemical Synthesis Overview
The conversion of nervonic acid to this compound is a selective reduction of the carboxylic acid functional group to a primary alcohol. While several reducing agents can accomplish this, borane-tetrahydrofuran complex (BH₃·THF) is a preferred reagent for this transformation. It offers high selectivity for carboxylic acids, ensuring that the cis-double bond at the C15 position remains intact, which is critical for the molecule's biological function. This method is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Reduction of Nervonic Acid
2.1 Principle
Nervonic acid is treated with borane-tetrahydrofuran complex (BH₃·THF). The borane reagent selectively reduces the carboxylic acid group to a primary alcohol. The reaction proceeds through a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup step to yield the final product, this compound.
2.2 Materials and Reagents
-
Nervonic Acid (C₂₄H₄₆O₂, MW: 366.62 g/mol ), ≥98% purity
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade, for chromatography)
2.3 Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Septa and needles
-
Glass syringe
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
2.4 Detailed Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nervonic acid (e.g., 3.67 g, 10.0 mmol).
-
Dissolution: Add 100 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the nervonic acid is completely dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Addition of Reducing Agent: Slowly add the 1.0 M solution of BH₃·THF (e.g., 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution over 20-30 minutes using a syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product, this compound, will have a higher Rf value than the starting nervonic acid.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly add methanol (approx. 10 mL) dropwise to quench the excess borane. Note: Vigorous hydrogen gas evolution will be observed.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.
-
Workup & Extraction: To the residue, add 50 mL of 1 M HCl and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel. Shake well, allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 9:1 hexane:ethyl acetate) to afford pure this compound as a white solid or colorless oil.
2.5 Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the presence of the primary alcohol group and the retention of the Z-configuration of the double bond.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on typical outcomes for this type of reaction.[6]
| Parameter | Value |
| Starting Material | Nervonic Acid |
| Reducing Agent | Borane-Tetrahydrofuran Complex (1.2 eq.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 8 - 12 hours |
| Typical Yield | 85 - 95% |
| Purity (Post-Chromatography) | >98% |
| Appearance | White Solid / Colorless Oil |
Visualizations
Chemical Synthesis Workflow
Caption: Figure 1: Experimental Workflow for the Synthesis of this compound.
Chemical Transformation Diagram
Caption: Figure 2: Chemical Reduction of Nervonic Acid.
Biological Role of Nervonic Acid
Caption: Figure 3: Role of Nervonic Acid in Myelin Sheath Biosynthesis.
References
Laboratory-Scale Synthesis of cis-Monounsaturated Fatty Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-monounsaturated fatty alcohols are valuable compounds in various fields, including the synthesis of pharmaceuticals, pheromones, and advanced materials. Their biological activity and physical properties are often highly dependent on the cis (Z) configuration of the double bond. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of these important molecules, focusing on stereoselective olefination reactions followed by selective reduction.
Synthetic Strategies
The synthesis of cis-monounsaturated fatty alcohols typically involves a two-stage process:
-
Stereoselective formation of a cis-alkene: This is the critical step that establishes the desired geometry of the double bond. Several powerful olefination reactions have been developed to achieve high Z-selectivity.
-
Reduction of a carbonyl group: The product of the olefination reaction, typically an ester, is then selectively reduced to the corresponding alcohol without affecting the cis-double bond.
This application note will focus on three primary Z-selective olefination methods: the Wittig Reaction, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski Olefination. Subsequently, the selective reduction of the resulting unsaturated ester will be detailed.
Data Presentation: Comparison of Z-Selective Olefination Methods
The choice of olefination method can significantly impact the yield and stereoselectivity of the reaction. The following table summarizes quantitative data for the synthesis of cis-alkenes using different methods with long-chain aldehydes.
| Olefination Method | Aldehyde | Reagent | Product | Yield (%) | Z:E Ratio | Reference |
| Wittig Reaction | n-Heptanal | 10-Methoxycarbonyldecyltriphenylphosphonium bromide | Methyl cis-11-octadecenoate | 79 | 95:5 | [1] |
| Still-Gennari (HWE) | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Methyl p-methylcinnamate | 78 | 94:6 (15.5:1) | [2] |
| Still-Gennari (HWE) | Octanal | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Alkyl dec-2-enoate | High | 88:12 | [3] |
| Julia-Kocienski | Benzaldehyde derivative | 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | Stilbene derivative | 98 | 97:3 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Oleyl Alcohol via Bouveault–Blanc Reduction
This protocol describes the synthesis of oleyl alcohol, a common cis-monounsaturated fatty alcohol, from ethyl oleate using a classical Bouveault–Blanc reduction.
Materials:
-
Ethyl oleate
-
Absolute ethanol
-
Sodium metal
-
Water
-
Acetone
-
Sintered-glass funnel
Procedure:
-
In a 5-liter flask equipped with a reflux condenser, place 230 ml (0.65 mole) of ethyl oleate and 1.5 liters of absolute ethanol.
-
Through the reflux condenser, add 80 g (3.5 gram atoms) of sodium metal at a rate sufficient to maintain a vigorous reaction. Shake the flask occasionally.
-
After the initial vigorous reaction subsides, add an additional 200 ml of absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.
-
Add 500 ml of water and reflux the mixture for 1 hour to saponify any unreacted ester.
-
Cool the mixture and add 1.2 liters of water. The oleyl alcohol will separate as an upper layer.
-
Separate the upper layer of crude oleyl alcohol and distill it under reduced pressure. A yield of 84–89 g (49–51%) with a boiling point of 150–152°/1 mm is typically obtained.[5]
Purification:
-
Crystallize 50 g of the crude oleyl alcohol from 400 ml of acetone at -20° to -25°C in a jacketed sintered-glass funnel to remove solid impurities.
-
Recrystallize the residue (approximately 25 g) from 250 ml of acetone at -5°C to remove saturated alcohols.
-
The oleyl alcohol in the filtrate is then recrystallized at -60° to -65°C.
-
Finally, distill the purified oleyl alcohol from a 25-ml flask. The yield of pure oleyl alcohol is 13–16 g, with a boiling point of 148–150°/less than 1 mm.[5]
Protocol 2: Two-Step Synthesis of a cis-Monounsaturated Fatty Alcohol via Still-Gennari Olefination and LiAlH₄ Reduction
This protocol outlines a general procedure for the synthesis of a cis-monounsaturated fatty alcohol starting from a long-chain aldehyde.
Step 1: Z-Selective Olefination using Still-Gennari Conditions
This step creates a cis-α,β-unsaturated ester from an aldehyde.
Materials:
-
Long-chain aldehyde (e.g., octanal)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium tert-butoxide
-
18-Crown-6
-
Dry Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.), and 18-crown-6 (3.0 mmol, 3.0 eq.) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol, 2.1 eq.) in dry THF (5 mL) dropwise.[6]
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 2 M HCl (aq) (10 mL), saturated NaHCO₃ (aq) (10 mL), and brine (10 mL).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the cis-α,β-unsaturated ester. A typical Z:E ratio for the olefination of octanal with a similar phosphonate reagent is 88:12.[3]
Step 2: Selective Reduction of the cis-Unsaturated Ester
This step reduces the ester to the corresponding primary alcohol.
Materials:
-
cis-Unsaturated ester from Step 1
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether or THF
-
Sulfuric acid (10% v/v)
-
Sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess, typically 2-4 equivalents relative to the ester) in dry diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the cis-unsaturated ester in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC). The reaction is generally rapid.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-monounsaturated fatty alcohol.
-
Purify the alcohol by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Experimental Workflow for the Synthesis of cis-Monounsaturated Fatty Alcohols
Caption: A generalized workflow for the two-step synthesis of cis-monounsaturated fatty alcohols.
Concluding Remarks
The synthesis of cis-monounsaturated fatty alcohols with high stereochemical purity is achievable through a combination of modern Z-selective olefination reactions and subsequent selective reduction. The choice of the olefination method will depend on the specific substrate, desired scale, and available reagents. The provided protocols offer a starting point for the laboratory-scale synthesis of these valuable compounds. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the final product.
References
- 1. Stereoselective synthesis of Z alkenyl halides via Julia olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Julia Olefination [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Extraction and Purification of 15(Z)-Tetracosenol from Plant Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(Z)-Tetracosenol, also known as nervonic acid (NA), is a very-long-chain monounsaturated fatty acid (VLCFA) that is a critical component of the myelin sheath surrounding nerve fibers.[1] Its role in the biosynthesis of sphingolipids makes it essential for proper brain development and the maintenance of neurological health.[2] Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[1] Plant lipids have emerged as a sustainable and significant source of nervonic acid, with species such as Acer truncatum (Shantung maple), Xanthoceras sorbifolium (yellow horn), Malania oleifera, and Lunaria annua (honesty plant) being particularly rich in this valuable compound.[3][4]
These application notes provide detailed protocols for the extraction and purification of this compound from plant-derived lipids, tailored for researchers and professionals in drug development. The methodologies described herein focus on achieving high purity and yield, critical for preclinical and clinical research.
Data Presentation: Quantitative Analysis of Nervonic Acid Content
The following tables summarize the nervonic acid content in various plant sources and the purity levels achievable through different purification techniques.
Table 1: Nervonic Acid Content in Seeds of Various Plant Species
| Plant Species | Family | Oil Content (%) | Nervonic Acid (% of Total Fatty Acids) | Reference |
| Malania oleifera | Olacaceae | 58.0 - 63.0 | 55.7 - 67.0 | [5] |
| Macaranga adenantha | Euphorbiaceae | - | 56.0 | |
| Cardamine graeca | Brassicaceae | - | 46.0 | [6] |
| Lunaria annua | Brassicaceae | >20 | >20 | [7] |
| Acer elegantulum | Sapindaceae | - | 13.90 | [6] |
| Xanthoceras sorbifolium | Sapindaceae | - | - | [8] |
| Acer truncatum | Sapindaceae | 24.0 - 55.0 | 4.0 - 7.0 | [6] |
Table 2: Purity of Nervonic Acid After Various Purification Methods
| Plant Source | Purification Method(s) | Purity of Nervonic Acid (%) | Reference |
| Xanthoceras sorbifolium | Urea Complexation | 14.07 | [8][9] |
| Xanthoceras sorbifolium | Low-Temperature Crystallization | 19.66 | [8][9] |
| Xanthoceras sorbifolium | Urea Complexation + Low-Temperature Crystallization | 40.17 | [8][9] |
| Acer truncatum | Urea Inclusion + Molecular Distillation | 47.47 | [4] |
| Acer truncatum | Urea Inclusion + Molecular Distillation + Urea Inclusion | 91.8 | [4] |
| Acer truncatum | Vacuum Distillation + Low-Temperature Crystallization | 98.0 | [4] |
Experimental Protocols
Extraction of Total Lipids from Plant Seeds
This protocol describes a standard method for extracting total lipids from plant seeds, which can then be used for the purification of nervonic acid.
1.1. Materials and Equipment:
-
Dried plant seeds (e.g., Acer truncatum, Xanthoceras sorbifolium)
-
Grinder or mill
-
Soxhlet extraction apparatus
-
n-Hexane (analytical grade)
-
Rotary evaporator
-
Drying oven
1.2. Protocol:
-
Seed Preparation: Dry the plant seeds in an oven at 60°C to a constant weight to remove moisture.
-
Grinding: Grind the dried seeds into a fine powder using a grinder or mill to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Accurately weigh approximately 50 g of the ground seed powder and place it into a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with n-hexane (approximately 250 mL).
-
Assemble the Soxhlet apparatus and heat the flask to the boiling point of n-hexane (approximately 69°C).
-
Allow the extraction to proceed for at least 10 hours, ensuring continuous siphoning of the solvent.[10]
-
-
Solvent Evaporation: After extraction, cool the apparatus and collect the hexane-oil mixture from the round-bottom flask.
-
Oil Recovery: Remove the n-hexane using a rotary evaporator under reduced pressure at 40°C to obtain the crude seed oil.
-
Drying: Dry the extracted oil in a vacuum oven at 50°C to remove any residual solvent.
-
Storage: Store the extracted lipid sample at -20°C under a nitrogen atmosphere to prevent oxidation.
Purification of this compound
The following protocols detail two common and effective methods for enriching nervonic acid from the extracted total lipids: urea complexation and low-temperature crystallization.
2.1. Protocol 1: Urea Complexation
This method separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline complexes with urea, which can be separated from the polyunsaturated fatty acids that remain in solution.
2.1.1. Materials and Equipment:
-
Crude seed oil (containing nervonic acid)
-
Urea
-
Ethanol (95%)
-
Heating magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Water bath
-
Separatory funnel
2.1.2. Protocol:
-
Saponification (Preparation of Free Fatty Acids):
-
Hydrolyze the crude seed oil to free fatty acids (FFAs) by refluxing with an excess of 2 M methanolic potassium hydroxide for 2 hours.
-
Acidify the mixture with HCl to a pH below 5.
-
Extract the FFAs with n-hexane, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the mixed free fatty acids.
-
-
Urea Complex Formation:
-
Prepare a saturated solution of urea in 95% ethanol by heating to 65°C with stirring.
-
In a separate flask, dissolve the mixed FFAs in 95% ethanol at 65°C.
-
Mix the FFA solution with the hot urea solution. A typical ratio is 1:3 (w/w) of FFAs to urea and 1:5 (w/v) of FFAs to ethanol.
-
Stir the mixture vigorously and then allow it to cool slowly to room temperature, followed by further cooling to 4°C to facilitate crystallization of the urea-fatty acid adducts.[11][12][13]
-
-
Separation of Urea Complexes:
-
Separate the crystalline urea complexes (containing saturated and monounsaturated fatty acids, including nervonic acid) from the liquid phase (containing polyunsaturated fatty acids) by vacuum filtration.
-
-
Decomposition of Urea Complexes:
-
Wash the collected crystals with cold ethanol to remove any remaining non-complexed fatty acids.
-
Decompose the urea complexes by adding hot water (60°C) and acidifying with HCl.
-
Extract the released fatty acids with n-hexane.
-
-
Final Product: Wash the hexane extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a fatty acid mixture enriched in nervonic acid.
2.2. Protocol 2: Low-Temperature Crystallization
This technique separates fatty acids based on their different melting points and solubilities in a solvent at low temperatures.
2.2.1. Materials and Equipment:
-
Fatty acid mixture (from saponification or pre-purified by urea complexation)
-
Acetone or ethanol
-
Low-temperature incubator or freezer (-20°C to -60°C)
-
Filtration apparatus
2.2.2. Protocol:
-
Dissolution: Dissolve the fatty acid mixture in a suitable solvent such as acetone or ethanol. The ratio of fatty acids to solvent can vary, for example, 1:5 (w/v).
-
Crystallization:
-
Cool the solution to a low temperature (e.g., -20°C) and hold for several hours (e.g., 4 hours) to allow for the crystallization of higher melting point fatty acids (primarily saturated fatty acids).
-
Separate the crystals by cold filtration. The filtrate will be enriched in unsaturated fatty acids.
-
-
Second Stage Crystallization:
-
Take the filtrate from the previous step and cool it to a lower temperature (e.g., -60°C) for an extended period (e.g., 4 hours). This will cause the crystallization of nervonic acid and other long-chain monounsaturated fatty acids.
-
-
Isolation: Quickly filter the cold solution to collect the crystals, which represent the purified nervonic acid fraction.
-
Solvent Removal: Dry the collected crystals under vacuum to remove the solvent.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the fatty acid composition to determine the purity of nervonic acid.
3.1. Materials and Equipment:
-
Purified fatty acid sample
-
1% Sulfuric acid in methanol
-
n-Hexane
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5 capillary column (or equivalent)
3.2. Protocol:
-
Methylation of Fatty Acids:
-
To 50 mg of the fatty acid sample, add 2 mL of 1% sulfuric acid in methanol.
-
Heat the mixture in a water bath at 70°C for 30 minutes to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).[8]
-
After cooling, add 2 mL of n-hexane and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 30-550.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative percentage of each fatty acid using the peak area normalization method.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Role of Nervonic Acid in Myelin Sheath Formation
Caption: Biosynthesis and role of this compound in myelination.
References
- 1. nbinno.com [nbinno.com]
- 2. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity in seed oil content and fatty acid composition in Acer species with potential as sources of nervonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nervonic acid - Wikipedia [en.wikipedia.org]
- 8. Study on the Extraction of Nervonic Acid from the Oil of Xanthoceras sorbifolium Bunge Seeds [mdpi.com]
- 9. Study on the Extraction of Nervonic Acid from the Oil of Xanthoceras sorbifolium Bunge Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. staff.cimap.res.in [staff.cimap.res.in]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil | Zendy [zendy.io]
- 13. [PDF] Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Identification of 15(Z)-Tetracosenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(Z)-Tetracosenol, a long-chain unsaturated fatty alcohol, is a molecule of interest in various research fields, including biochemistry and drug development, due to its structural similarity to biologically important lipids. Accurate and reliable identification of this compound is crucial for its study and potential applications. These application notes provide detailed protocols for the identification and characterization of this compound using three powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of long-chain alcohols like this compound, a derivatization step is necessary to convert the polar hydroxyl group into a less polar and more volatile functional group. Silylation, the formation of a trimethylsilyl (TMS) ether, is a common and effective derivatization method for this purpose.
Experimental Protocol: GC-MS Analysis of this compound as its TMS Derivative
1. Sample Preparation and Derivatization:
-
Objective: To convert this compound to its more volatile trimethylsilyl (TMS) ether.
-
Materials:
-
This compound sample
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Vials with PTFE-lined caps
-
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. Dilute with hexane if necessary.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC) System:
-
Column: Agilent VF-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.[1]
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 50-600.
-
Transfer Line Temperature: 280°C.
-
Data Presentation: Expected GC-MS Data for TMS-Derivatized this compound
| Parameter | Expected Value/Characteristic |
| Retention Time | Dependent on the specific GC column and conditions, but expected to be in the later part of the chromatogram due to its high molecular weight. |
| Molecular Ion (M+) | m/z 424 (corresponding to C27H56OSi) |
| Key Fragment Ions (m/z) | [M-15]+ (loss of CH3): 409[M-90]+ (loss of (CH3)3SiOH): 334Alpha-cleavage fragment: m/z 103 (CH2=O+Si(CH3)3)Other characteristic fragments resulting from cleavage along the alkyl chain. |
Note: The fragmentation pattern of TMS-derivatized long-chain unsaturated alcohols is characterized by the loss of a methyl group from the TMS moiety and the loss of trimethylsilanol. The position of the double bond can sometimes be inferred from specific fragmentation patterns, though this can be complex.
Workflow for GC-MS Identification of this compound
References
Application Note: Structural Elucidation of 15(Z)-Tetracosenol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide and experimental protocols for the structural elucidation of 15(Z)-Tetracosenol using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound, also known as Nervonyl alcohol, is a long-chain monounsaturated fatty alcohol. Its structure, comprising a 24-carbon chain with a cis double bond at the C15-C16 position and a primary alcohol functional group, can be unequivocally determined using a suite of NMR experiments. High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry.[1] This note outlines the application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for the complete structural assignment of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound in Chloroform-d (CDCl₃). The data is adapted from known values for the closely related nervonic acid and typical values for long-chain primary alcohols.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ (500 MHz)
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~3.64 | t | 2H | H₂-C(1)-OH |
| 2 | ~1.57 | p | 2H | -CH₂-C(2)H₂-C(1)H₂OH |
| 3-13, 18-23 | ~1.25 | br s | 38H | -(CH₂)₁₁- and -(CH₂)₆- |
| 14, 17 | ~2.01 | m | 4H | Allylic protons |
| 15, 16 | ~5.35 | m | 2H | Olefinic protons (-CH=CH-) |
| 24 | ~0.88 | t | 3H | Terminal methyl (-CH₃) |
| -OH | Variable | br s | 1H | Hydroxyl proton |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ (125 MHz)
| Atom Number | Chemical Shift (δ) ppm | Assignment |
| 1 | ~63.1 | C(1)-OH |
| 2 | ~32.8 | C-2 |
| 3-13, 18-22 | ~29.1-29.7 | -(CH₂)₁₁- and -(CH₂)₅- |
| 14, 17 | ~27.2 | Allylic carbons |
| 15, 16 | ~129.9 | Olefinic carbons (-C=C-) |
| 23 | ~22.7 | C-23 |
| 24 | ~14.1 | Terminal methyl (C-24) |
| (other CH₂) | ~31.9, ~25.8 | Other methylene carbons |
Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR data for the structural elucidation of 15(Z)-Tetracsenol on a 500 MHz NMR spectrometer.
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended.[2]
-
Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Procedure: Weigh the sample accurately into a clean, dry vial. Add the deuterated solvent and gently agitate to dissolve the sample completely. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]
2. ¹H NMR Spectroscopy
-
Purpose: To identify the different types of protons in the molecule and their relative numbers.
-
Pulse Program: zg30 (or equivalent)
-
Spectrometer Frequency: 500 MHz
-
Spectral Width (SW): 12 ppm (centered around 6 ppm)
-
Acquisition Time (AQ): ~4.0 s[5]
-
Relaxation Delay (D1): 5.0 s
-
Number of Scans (NS): 16
-
Temperature: 298 K
3. ¹³C NMR Spectroscopy
-
Purpose: To identify all unique carbon environments in the molecule.
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Spectrometer Frequency: 125 MHz
-
Spectral Width (SW): 220 ppm (centered around 110 ppm)
-
Acquisition Time (AQ): ~1.0 s
-
Relaxation Delay (D1): 10.0 s (A longer delay is crucial for the accurate integration of quaternary and other slowly relaxing carbons).[6][7]
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Temperature: 298 K
4. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY)[8][9]
-
Spectrometer Frequency: 500 MHz
-
Spectral Width (SW): 12 ppm in both F2 and F1 dimensions
-
Number of Increments (F1): 256
-
Number of Scans (NS): 8
-
Relaxation Delay (D1): 2.0 s
-
Temperature: 298 K
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: hsqcedetgpsisp2.1 (or equivalent multiplicity-edited, gradient-selected HSQC)
-
Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)
-
Spectral Width (SW): 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)
-
Number of Increments (F1): 256
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
-
Temperature: 298 K
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgpndqf (or equivalent gradient-selected HMBC)
-
Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)
-
Spectral Width (SW): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)
-
Number of Increments (F1): 512
-
Number of Scans (NS): 32
-
Relaxation Delay (D1): 2.5 s
-
Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz[10]
-
Temperature: 298 K
Data Interpretation and Structural Elucidation
The combination of these NMR experiments allows for the complete assignment of the structure of this compound.
-
¹H NMR: The integration of the olefinic protons (~5.35 ppm) to the terminal methyl protons (~0.88 ppm) will confirm the presence of one double bond in the long aliphatic chain. The triplet at ~3.64 ppm is characteristic of the protons on the carbon bearing the hydroxyl group.[11]
-
¹³C NMR: The two signals in the olefinic region (~129.9 ppm) confirm the presence of a double bond. The signal at ~63.1 ppm is indicative of the carbon attached to the hydroxyl group.
-
COSY: Will show correlations between adjacent protons, for example, between the olefinic protons (H-15/H-16) and the allylic protons (H-14/H-17). It will also show the connectivity of the aliphatic chain.
-
HSQC: Will directly link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
-
HMBC: Is key to confirming the position of the double bond. Long-range correlations will be observed between the olefinic protons (H-15, H-16) and the carbons two and three bonds away (e.g., H-15 to C-13 and C-17).
Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key 2D NMR correlations for structural assignment.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. www-keeler.ch.cam.ac.uk [www-keeler.ch.cam.ac.uk]
- 3. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building Block. The relaxation delay [imserc.northwestern.edu]
- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gCOSY - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 11. aocs.org [aocs.org]
Application of 15(Z)-Tetracosenol in Myelin Sheath Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
15(Z)-Tetracosenol, more commonly known as Nervonic Acid (NA), is a long-chain monounsaturated omega-9 fatty acid. It is an essential component of sphingolipids, such as sphingomyelin, which are enriched in the myelin sheath of nerve fibers. The myelin sheath acts as an electrical insulator for neuronal axons, enabling rapid and efficient transmission of nerve impulses. Research has indicated a significant correlation between deficiencies in nervonic acid and demyelinating diseases like multiple sclerosis (MS) and adrenoleukodystrophy (ALD). In these conditions, the degradation of the myelin sheath leads to impaired nerve function. Consequently, nervonic acid is a focal point of research for its potential therapeutic role in promoting myelin repair and regeneration (remyelination).
These application notes provide an overview of the utility of this compound in myelin research, complete with detailed experimental protocols for both in vitro and in vivo studies.
Mechanism of Action
Nervonic acid is crucial for the structural integrity and function of the myelin sheath. It is a key component in the biosynthesis of nerve cell myelin.[1] Studies suggest that NA supplementation can enhance the function of oligodendrocytes, the glial cells responsible for producing and maintaining the myelin sheath in the central nervous system.[2][3] The proposed mechanisms include:
-
Promoting Oligodendrocyte Precursor Cell (OPC) Maturation: Nervonic acid has been shown to improve the maturation of OPCs into myelin-producing oligodendrocytes.[3]
-
Enhancing Myelin Synthesis: NA supplementation can increase the synthesis of key myelin proteins, such as Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), as well as essential myelin lipids like sphingomyelin.[4][5]
-
Modulating the Inflammatory Environment: Nervonic acid may help create a more favorable environment for remyelination by reducing the secretion of pro-inflammatory factors.[2][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of nervonic acid and nervonic acid-containing supplements on myelin-related markers.
Table 1: Effect of Fish Oil Mixture (FOM) Containing 13% Nervonic Acid on Myelin Protein mRNA Expression in Human Oligodendrocyte Precursor Cells (hOPCs)
| Myelin Protein | Treatment Group | Fold Change in mRNA Expression (vs. Control) | Reference |
| MOG | FOM | ~2.5 | [3][4] |
| PLP | FOM | ~2.0 | [3][4] |
| MBP | FOM | ~1.8 | [3][4] |
Table 2: Dosage of Nervonic Acid in an In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Treatment Group | Dosage | Administration Route | Frequency | Reference |
| Low Dose NA + EAE | 197 mg/kg | Intragastric | Daily | [2] |
| Medium Dose NA + EAE | 394 mg/kg | Intragastric | Daily | [2] |
| High Dose NA + EAE | 788 mg/kg | Intragastric | Daily | [2] |
Experimental Protocols
Protocol 1: In Vitro Myelination Assay with Human Oligodendrocyte Precursor Cells (hOPCs)
This protocol details the differentiation of hOPCs and their treatment with nervonic acid to assess its impact on myelination.
1. hOPC Culture and Differentiation:
-
Culture commercially available or isolated human OPCs on poly-L-ornithine and laminin-coated plates.
-
Maintain OPCs in a proliferation medium containing growth factors such as PDGF-AA.
-
To induce differentiation into mature oligodendrocytes, withdraw the proliferation-promoting growth factors and switch to a differentiation medium. This medium typically contains factors like T3 thyroid hormone.[6]
2. Nervonic Acid Treatment:
-
Prepare a stock solution of this compound (Nervonic Acid) in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in the differentiation medium.
-
Based on in vitro studies on neural cells, a concentration range of 10-100 µM can be explored.[7]
-
Treat the differentiating hOPCs with the nervonic acid-containing medium. Include a vehicle control group (medium with the solvent but without NA).
-
Incubate the cells for a period of 7-14 days to allow for differentiation and myelin protein expression, replacing the medium every 2-3 days.
3. Assessment of Myelination:
-
Immunocytochemistry for Myelin Proteins:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with primary antibodies against myelin proteins (e.g., anti-MBP, anti-MOG, anti-PLP).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the fluorescence intensity or the number of myelin-positive cells using a fluorescence microscope.[1][8]
-
-
Quantitative Real-Time PCR (qRT-PCR) for Myelin Gene Expression:
-
Isolate total RNA from the treated and control cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for MBP, MOG, and PLP genes.
-
Normalize the expression levels to a housekeeping gene to determine the relative fold change in gene expression.
-
-
Lipid Analysis by Mass Spectrometry:
Protocol 2: In Vivo Assessment of Nervonic Acid in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is a widely used animal model for multiple sclerosis. This protocol outlines the induction of EAE in mice and subsequent treatment with nervonic acid.
1. EAE Induction:
-
Use a susceptible mouse strain, such as C57BL/6.
-
Induce EAE by subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA).[13][14]
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[13][15]
2. Nervonic Acid Administration:
-
Prepare a suspension of nervonic acid in a suitable vehicle (e.g., corn oil).
-
Beginning on day 3 post-immunization, administer nervonic acid daily via intragastric gavage at doses ranging from 197 mg/kg to 788 mg/kg.[2]
-
Include a vehicle-treated EAE control group and a healthy control group.
3. Monitoring and Evaluation:
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.
-
Histology:
-
At the end of the experiment, perfuse the mice and collect the spinal cords.
-
Process the tissue for paraffin embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
-
Use Luxol Fast Blue (LFB) staining to evaluate the extent of demyelination.[2]
-
-
Cytokine Analysis:
-
Collect blood or spleen tissue to isolate serum or immune cells.
-
Measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA.[2]
-
Visualizations
Caption: In Vitro Experimental Workflow for Nervonic Acid in Myelin Research.
Caption: In Vivo Experimental Workflow for Nervonic Acid in the EAE Model.
Caption: Proposed Signaling Pathway of Nervonic Acid in Myelin Repair.
References
- 1. Immunohistochemical Analysis of Myelin Structures | Springer Nature Experiments [experiments.springernature.com]
- 2. Nervonic acid regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to Isolate a Large Amount of Functional Oligodendrocyte Precursor Cells from the Cerebral Cortex of Adult Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nervonic acid as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunocytochemical method to identify basic protein in myelin-forming oligodendrocytes of newborn rat C.N.S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Lipidomics Profiling of Myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
- 14. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 15(Z)-Tetracosenol In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(Z)-Tetracosenol, a very long-chain monounsaturated fatty alcohol, is a lipid molecule of interest for various biological investigations due to its structural similarity to nervonic acid, a key component of nerve cell membranes. Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and handling of this compound for use in cell-based experiments.
Physicochemical Properties and Storage
This compound is a solid at room temperature with a high degree of hydrophobicity.[1] Proper storage is essential to maintain its stability and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₈O | [1] |
| Molecular Weight | 352.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | cis-15-Tetracosenol, (Z)-Tetracos-15-en-1-ol | [1] |
| Storage Conditions | Freezer (-20°C or below) | [1] |
Experimental Protocols: Dissolving this compound
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions such as cell culture media. The use of an organic solvent is necessary to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies.[2][3][4][5] An alternative method involves the use of fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate delivery to cells.[6][7]
Protocol 1: Dissolution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional)
Procedure:
-
Preparation of High-Concentration Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder into a sterile amber or foil-wrapped vial.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes, followed by vortexing.[8] Gentle sonication can also be used to facilitate dissolution.[2]
-
Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
-
Preparation of Working Solutions:
-
It is recommended to prepare intermediate dilutions of the high-concentration stock solution in DMSO before adding to the cell culture medium to minimize precipitation.[2]
-
Warm the complete cell culture medium to 37°C.
-
To prepare the final working solution, add a small volume of the DMSO stock solution to the pre-warmed medium while gently swirling the medium.[8] This should be done in a stepwise manner to avoid rapid changes in solvent concentration.[3]
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2][3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Table 2: Example Dilution Series for this compound in DMSO
| Stock Solution Concentration | Intermediate Dilution | Final Working Concentration | Final DMSO Concentration |
| 50 mM | 1:100 in DMSO (to 500 µM) | 1 µM | 0.2% |
| 50 mM | 1:500 in DMSO (to 100 µM) | 1 µM | 1.0% |
| 10 mM | 1:100 in medium | 100 µM | 1.0% |
| 10 mM | 1:1000 in medium | 10 µM | 0.1% |
Protocol 2: Complexing with Fatty Acid-Free BSA
This method can improve the solubility and bioavailability of long-chain fatty alcohols in cell culture.
Materials:
-
This compound powder
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile, amber or foil-wrapped tubes
-
Shaking incubator or water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Preparation of BSA Solution:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium. Dissolving BSA may require gentle warming to 37°C and overnight shaking.[4]
-
-
Complexing this compound with BSA:
-
Dissolve this compound in a small amount of ethanol or DMSO first, as direct dissolution in the BSA solution might be difficult. The final organic solvent concentration should be minimized.
-
Slowly add the dissolved this compound solution to the BSA solution while vortexing.
-
Incubate the mixture in a shaking incubator at 37°C for at least 1 hour (or overnight for better complexing) to allow for the formation of the 15(Z)-Tetracsenol-BSA complex.[4][7]
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
-
Preparation of Working Solutions:
-
The this compound-BSA complex solution can be directly diluted in complete cell culture medium to the desired final concentration.
-
A vehicle control containing the same final concentration of BSA and any co-solvent used should be included in experiments.
-
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Solubilization
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Caption: Workflow for dissolving this compound.
Hypothetical Signaling Pathways
While specific signaling pathways for this compound are not well-established, its structural analog, nervonic acid, has been shown to modulate several key cellular pathways. It is plausible that this compound may exert similar effects. Nervonic acid has been implicated in the activation of the PI3K/Akt/mTOR pathway and can trigger inflammation via the NLRP3 inflammasome.[9][10] Additionally, mixtures of long-chain fatty alcohols have been shown to modulate NF-κB signaling.[11]
References
- 1. This compound - CD Biosynsis [biosynsis.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. emulatebio.com [emulatebio.com]
- 9. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nervonic acid triggered ovarian inflammation by inducing mitochondrial oxidative stress to activate NLRP3/ IL-1β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 15(Z)-Tetracosenol Synthesis
Welcome to the technical support center for the synthesis of 15(Z)-Tetracosenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound and its precursors primarily involve the Wittig reaction and olefin metathesis, specifically cross-metathesis. These methods offer good control over the formation of the crucial (Z)-double bond. Biosynthetic approaches are also being explored but are less common in a standard laboratory setting.
Q2: How can I improve the Z-selectivity of my Wittig reaction?
A2: Achieving high Z-selectivity in the Wittig reaction for long-chain alkenes is critical. Key factors to consider include:
-
Ylide Type: Use of non-stabilized or semi-stabilized ylides generally favors the formation of the Z-isomer.
-
Base Selection: Salt-free conditions, often achieved by using bases like sodium amide (NaNH₂) or potassium hexamethyldisilazide (KHMDS), can significantly enhance Z-selectivity. The presence of lithium salts can sometimes decrease Z-selectivity.
-
Solvent Choice: Aprotic, non-polar solvents such as THF or diethyl ether are generally preferred for Z-selective Wittig reactions.
-
Temperature: Running the reaction at low temperatures (e.g., -78°C) can improve the kinetic control and favor the formation of the Z-isomer.
Q3: Which catalyst should I choose for a Z-selective cross-metathesis reaction?
A3: For Z-selective cross-metathesis, specialized ruthenium-based catalysts are often required. While standard Grubbs catalysts (e.g., Grubbs II) tend to favor the more thermodynamically stable E-isomer, Z-selective catalysts such as those developed by Grubbs and Hoveyda are designed to favor the kinetic Z-product. Recent research has also shown that combining a standard Grubbs catalyst with a photocatalyst can promote Z-selectivity.[1]
Q4: I have my (Z)-alkene or corresponding carboxylic acid. How do I obtain the final this compound?
A4: If your synthesis yields the corresponding carboxylic acid (nervonic acid), a reduction step is necessary. A common and effective method is the use of a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
Q5: How can I effectively remove byproducts from my reaction mixture?
A5: Purification is a critical step.
-
Wittig Reaction: The primary byproduct is triphenylphosphine oxide (TPPO). It can be challenging to remove by standard column chromatography. Methods for its removal include precipitation by forming a complex with metal salts (e.g., MgCl₂ or ZnCl₂) or by careful selection of crystallization solvents.[2][3]
-
Cross-Metathesis: Residual ruthenium catalyst can be problematic. Several methods exist for its removal, including the use of scavengers like tris(hydroxymethyl)phosphine (THMP), activated carbon, or treatment with reagents like lead tetraacetate or triphenylphosphine oxide followed by silica gel filtration.[4][5][6][7][8][9]
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Possible Cause | Suggested Solution(s) |
| Low or No Yield | Incomplete ylide formation. | Ensure anhydrous conditions. Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS). Confirm the quality of the phosphonium salt. |
| Sterically hindered aldehyde or ylide. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates. Increase reaction temperature or time, but be mindful of potential side reactions. | |
| Aldehyde degradation. | Use freshly distilled or purified aldehyde. Protect sensitive functional groups on the aldehyde if necessary. | |
| Low Z/E Selectivity | Presence of lithium salts. | Use sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to create "salt-free" conditions. |
| Inappropriate solvent. | Use non-polar, aprotic solvents like THF, diethyl ether, or toluene. Avoid polar protic solvents. | |
| Reaction temperature too high. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic Z-product. | |
| Difficulty in Product Purification | Persistent triphenylphosphine oxide (TPPO) contamination. | Precipitate TPPO by adding a non-polar solvent like hexane or by forming a complex with MgCl₂ or ZnCl₂. Alternatively, wash the crude product with a solvent in which TPPO is more soluble but the product is not. |
Cross-Metathesis Troubleshooting
| Issue | Possible Cause | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst. | Use a fresh, active catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Incompatible functional groups. | Protect functional groups that may interfere with the catalyst. | |
| Poor substrate reactivity. | Increase catalyst loading (typically 1-5 mol%). Increase reaction temperature. For terminal alkenes, running the reaction under vacuum can help drive the equilibrium by removing ethylene gas. | |
| Low Z/E Selectivity | Use of a non-Z-selective catalyst. | Employ a catalyst specifically designed for Z-selective metathesis. |
| Isomerization of the product. | Lower the reaction temperature and time. Some additives can suppress isomerization. | |
| Difficulty in Product Purification | Residual ruthenium catalyst. | Treat the reaction mixture with a scavenger (e.g., THMP, activated carbon) or an oxidizing agent (e.g., lead tetraacetate) followed by filtration through a plug of silica gel.[4][5][6][7][8][9] |
Data Presentation
Table 1: Representative Yield and Selectivity in Wittig Synthesis of Long-Chain (Z)-Alkenes
This table presents typical data for Z-selective Wittig reactions of long-chain aliphatic aldehydes. Actual results may vary based on specific substrates and precise reaction conditions.
| Phosphonium Salt | Aldehyde | Base | Solvent | Temperature (°C) | Approx. Yield (%) | Approx. Z:E Ratio |
| (C₁₅H₃₁)PPh₃Br | Nonanal | n-BuLi | THF | -78 to RT | 60-75 | >90:10 |
| (C₁₅H₃₁)PPh₃Br | Nonanal | KHMDS | Toluene | -78 to RT | 70-85 | >95:5 |
| (C₁₀H₂₁)PPh₃Br | Tetradecanal | NaHMDS | THF | -78 to RT | 75-90 | >95:5 |
Table 2: Representative Yield and Selectivity in Cross-Metathesis for Long-Chain (Z)-Alkenes
This table illustrates typical outcomes for Z-selective cross-metathesis reactions involving long-chain terminal alkenes using specialized catalysts.
| Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Approx. Yield (%) | Approx. Z:E Ratio |
| 1-Decene | 1-Tetradecene | Grubbs Z-selective Cat. (2%) | Toluene | 25 | 60-70 | >90:10 |
| 1-Octene | 1-Hexadecene | Hoveyda-Grubbs Z-selective Cat. (1.5%) | Benzene | 25 | 65-75 | >95:5 |
| 1-Decene | 1-Tetradecene | Grubbs II + Photocatalyst (5%) | CH₂Cl₂ | 40 | 50-65 | >90:10[1] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Synthesis of (15Z)-Tetracosene
This protocol describes the synthesis of the alkene precursor to this compound.
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend (pentadecyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF dropwise.
-
Allow the mixture to stir at -78°C for 1 hour, during which a characteristic color change (often to deep red or orange) indicates ylide formation.
-
-
Wittig Reaction:
-
To the cold ylide solution, add a solution of nonanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
To remove triphenylphosphine oxide, triturate the crude residue with cold hexane and filter. Further purification can be achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
-
Protocol 2: Z-Selective Cross-Metathesis Synthesis of (15Z)-Tetracosene
-
Reaction Setup:
-
In a Schlenk flask under an argon atmosphere, dissolve 1-decene (1.0 eq) and 1-tetradecene (1.0 eq) in anhydrous and degassed toluene.
-
Add the Z-selective Grubbs-type catalyst (e.g., 1-2 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. For terminal alkenes, applying a vacuum can help to remove the ethylene byproduct and drive the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
To remove the ruthenium byproducts, add a small amount of a scavenger such as tris(hydroxymethyl)phosphine or activated carbon and stir for several hours.
-
Filter the mixture through a pad of Celite® and silica gel, washing with a non-polar solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel using hexane as the eluent.
-
Protocol 3: Reduction of (15Z)-Tetracosenoic Acid to this compound
-
Reaction Setup:
-
In a flame-dried, two-necked flask under an argon atmosphere, suspend lithium aluminum hydride (LAH) (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
-
Reduction:
-
Dissolve (15Z)-tetracosenoic acid (nervonic acid) (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the Cross-Metathesis synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 15(Z)-Tetracosenol by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 15(Z)-Tetracosenol. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a long-chain unsaturated alcohol with a high boiling point and high polarity due to the hydroxyl group. These characteristics make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar and more volatile functional group.[1][2] This improves the compound's thermal stability and chromatographic behavior, leading to better peak shape, increased sensitivity, and more reliable quantification.[1][3]
Q2: What are the most common derivatization methods for long-chain alcohols like this compound?
A2: The most common derivatization techniques for alcohols in GC-MS analysis are silylation and acylation.[1]
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Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][3] TMS-derivatives are generally more volatile and thermally stable. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
Acylation: This method introduces an acyl group, such as an acetyl group, to the hydroxyl functional group. This can improve chromatographic properties and produce characteristic mass spectra.
The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the sample matrix.[3]
Q3: What are the recommended starting GC-MS parameters for the analysis of derivatized this compound?
A3: The optimal parameters can vary depending on the specific instrument and column used. However, the following table provides a good starting point for method development.
| Parameter | Recommended Starting Condition | Optimization Considerations |
| GC System | Agilent 6890N or similar | Ensure system is clean and leak-free. |
| Mass Spectrometer | Agilent 5973N or similar | Regular tuning is crucial for sensitivity. |
| GC Column | Low-bleed capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-bleed column is essential to minimize background noise in the mass spectrometer.[4] |
| Carrier Gas | Helium (99.999% purity) | Maintain a constant flow rate for reproducible retention times. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Optimize for the best balance between resolution and analysis time. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, which is ideal for trace analysis. |
| Injection Volume | 1 µL | Can be adjusted based on sample concentration to avoid column overloading. |
| Injector Temperature | 250 - 280 °C | Should be high enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation.[5] |
| Oven Temperature Program | Initial: 50°C, hold for 2 min; Ramp: 10-15°C/min to 300°C; Hold: 5-10 min | The temperature program should be optimized to achieve good separation from other components in the sample matrix. |
| MS Transfer Line Temp | 280 - 300 °C | Should be high enough to prevent condensation of the analyte.[6] |
| Ion Source Temperature | 230 - 250 °C | Higher temperatures can sometimes lead to increased fragmentation.[5] |
| Quadrupole Temperature | 150 °C | A stable temperature is important for mass accuracy.[5] |
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible mass spectra. |
| Electron Energy | 70 eV | Standard for EI, but can be optimized for specific analytes to enhance the abundance of target ions.[4] |
| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | SIM mode significantly increases sensitivity by monitoring only a few characteristic ions.[4] |
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active Sites in the GC System | Deactivate the system by cleaning or replacing the injector liner. Trimming 10-20 cm from the inlet of the column can also help remove active sites. Regular column conditioning is also crucial.[7] |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent-to-sample ratio. |
| Column Overloading | Dilute the sample or reduce the injection volume.[8] |
| Improper Injection Technique | Ensure a fast and consistent injection. For splitless injections, optimize the purge activation time to prevent solvent tailing. |
| Contamination | Bake out the column at a high temperature to remove contaminants.[8] Ensure the carrier gas is pure by using traps.[4] |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Solution |
| Inadequate Vaporization | Optimize the injector temperature. For high molecular weight analytes, you may need to experiment with higher temperatures (e.g., 275-300°C), but be cautious of thermal degradation.[7] |
| Analyte Loss in the System | Check for leaks in the GC system. Ensure proper column installation. |
| Suboptimal MS Parameters | Tune the mass spectrometer according to the manufacturer's recommendations. For quantitative analysis, use SIM mode to increase sensitivity.[4] Optimize the ion source and transfer line temperatures.[4] |
| Inefficient Derivatization | As mentioned above, ensure the derivatization is complete and efficient. |
Issue 3: High Baseline Noise or Column Bleed
| Possible Cause | Solution |
| Column Bleed | Use a low-bleed column specifically designed for MS applications.[4] Condition new columns properly before connecting them to the mass spectrometer.[4] |
| Contaminated Carrier Gas | Use high-purity carrier gas and install appropriate traps to remove oxygen, moisture, and hydrocarbons.[4] |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Contamination in the Injector or Detector | Clean the injector port and the ion source of the mass spectrometer. |
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA
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Sample Preparation: Accurately weigh 1-2 mg of the sample containing this compound into a clean, dry reaction vial.
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Solvent Addition: Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
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Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.
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Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
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Cooling: Allow the vial to cool to room temperature.
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Analysis: The derivatized sample is now ready for injection into the GC-MS.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: 15(Z)-Tetracosenol (Nervonic Acid) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(Z)-Tetracosenol, also known as nervonic acid, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound, or nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid. It is a crucial component of sphingolipids in the myelin sheath of nerve fibers.[1] In cell culture, it is used to study its roles in neurological development, myelination, and various signaling pathways, including those involved in cell growth, inflammation, and neuroprotection.[2][3]
Q2: What are the main challenges when working with this compound in cell culture media?
A2: The primary challenge is its very low aqueous solubility, which often leads to precipitation in cell culture media. This precipitation can result in inconsistent and non-reproducible experimental outcomes. Additionally, as a monounsaturated fatty acid, it may be susceptible to oxidation over time in culture conditions.
Q3: How should I store this compound?
A3: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years). Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect it from light.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to influence several key signaling pathways. It can activate the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival.[4] It has also been reported to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[3]
Troubleshooting Guide: Instability and Precipitation
This guide addresses common issues encountered when using this compound in cell culture.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitate forms immediately upon adding to media | 1. Final concentration exceeds solubility limit. 2. Improper dilution method. 3. Stock solution is too concentrated. | 1. Lower the final working concentration. Start with a lower concentration and titrate up to the desired effective dose without causing precipitation. 2. Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling the media for even dispersion. 3. Use a less concentrated intermediate stock solution. |
| Media becomes cloudy or hazy over time | 1. Gradual precipitation of the compound. 2. Interaction with media components. | 1. Complex with fatty acid-free Bovine Serum Albumin (BSA). This is the most effective method to increase solubility and stability. See Protocol 2. 2. Perform media changes more frequently. Replace with freshly prepared media containing this compound every 24-48 hours. |
| Inconsistent or no biological effect observed | 1. Inaccurate concentration due to precipitation. 2. Degradation of the compound. 3. Ineffective cellular uptake. | 1. Visually inspect for precipitation before each experiment. Filter the final media through a 0.22 µm syringe filter if a fine precipitate is suspected. 2. Prepare fresh stock solutions regularly. Protect from light and oxygen to minimize oxidation. 3. Ensure effective delivery. Using a BSA complex can enhance cellular uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound using an organic solvent.
Materials:
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This compound (crystalline solid)
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Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
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Sterile, conical microcentrifuge tubes or glass vials
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Inert gas (e.g., argon or nitrogen)
Procedure:
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Weigh the desired amount of this compound in a sterile tube under aseptic conditions.
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Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM). It is recommended to use fresh, anhydrous solvent to minimize moisture.
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Purge the headspace of the tube with an inert gas to displace oxygen and prevent oxidation.
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Tightly cap the tube and vortex until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
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Visually inspect the solution to ensure there are no particulates.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound-BSA Complex
This protocol details the complexation of this compound with fatty acid-free BSA to enhance its solubility and stability in aqueous culture media.
Materials:
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This compound stock solution (from Protocol 1)
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Fatty acid-free Bovine Serum Albumin (BSA)
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Sterile phosphate-buffered saline (PBS) or basal cell culture medium (serum-free)
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Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Dissolve the BSA by gentle swirling or rocking at 37°C. Do not vortex vigorously as this can cause frothing and protein denaturation.
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Sterilize the BSA solution by passing it through a 0.22 µm syringe filter.
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Warm the sterile BSA solution to 37°C.
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Slowly add the this compound stock solution dropwise to the BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
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Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation. The solution should become clear.
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This this compound-BSA complex can now be added to your complete cell culture medium to achieve the final desired working concentration.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Notes |
| Ethanol | ~10 mg/mL | Suitable for preparing stock solutions. |
| DMSO | ~20 mg/mL | Higher solubility, but check cell line tolerance. |
| Dimethyl formamide (DMF) | ~20 mg/mL | Check for cell line compatibility. |
| Water | Insoluble |
Data compiled from publicly available product information sheets.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Keep in a tightly sealed container. |
| Stock Solution (in DMSO/Ethanol) | -20°C | 1 month | Protect from light; minimize freeze-thaw cycles. |
| Stock Solution (in DMSO/Ethanol) | -80°C | 6 months | Protect from light; minimize freeze-thaw cycles. |
| BSA Complex (in media) | 4°C | Use immediately or within 24 hours | Prepare fresh for each experiment for best results. |
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/AKT/mTOR signaling pathway activation by this compound.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for cell treatment with this compound.
References
- 1. Nervonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for High-Purity 15(Z)-Tetracosenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 15(Z)-Tetracosenol (Nervonoyl Alcohol).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after fractional distillation.
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Question: We are experiencing a significant loss of this compound during vacuum fractional distillation. What are the potential causes and how can we optimize the process?
-
Answer: Low recovery during vacuum distillation of long-chain fatty alcohols like this compound can stem from several factors. Key areas to investigate include:
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Thermal Degradation: High temperatures can cause the compound to degrade. It is crucial to use vacuum distillation to lower the boiling point.
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Incorrect Reflux Ratio: An improper reflux ratio can lead to either flooding of the column or insufficient enrichment of the desired fraction.
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Inefficient Column Packing: The choice of column packing material is vital for achieving good separation. A material with a high surface area is recommended.
To troubleshoot, consider the following optimizations:
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Lower the Pressure: Aim for the lowest possible vacuum that your system can stably maintain to further reduce the boiling point.
-
Adjust the Reflux Ratio: Experiment with different reflux ratios to find the optimal balance between separation efficiency and throughput.
-
Evaluate Column Packing: Ensure you are using a suitable packing material designed for high-boiling point compounds.
-
Issue 2: Persistent impurities after recrystallization.
-
Question: Our this compound sample still shows impurities on GC-FID analysis after multiple recrystallization attempts. How can we improve the purity?
-
Answer: The success of recrystallization hinges on the choice of solvent and the control of crystallization conditions. If impurities persist, consider the following:
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Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, precipitation will be incomplete.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slower, more controlled cooling process allows for the formation of purer crystals.
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Presence of Isomeric Impurities: Structurally similar isomers may co-crystallize with the target compound.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Controlled Cooling: After dissolving the sample at an elevated temperature, allow it to cool slowly to room temperature, and then transfer it to a low-temperature bath (e.g., 0-4°C) to maximize crystal formation.
-
Pre-Purification: Consider a preliminary purification step, such as column chromatography, to remove impurities with very similar solubility characteristics before recrystallization.
-
Issue 3: Co-elution of related fatty alcohols during column chromatography.
-
Question: We are observing overlapping peaks in our HPLC analysis, indicating that other long-chain fatty alcohols are co-eluting with this compound. How can we improve the chromatographic separation?
-
Answer: Co-elution is a common challenge when separating structurally similar molecules. To enhance resolution:
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Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one for separating complex mixtures. Adjusting the solvent gradient can increase the separation between closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., a different bonded phase or particle size) can alter the selectivity of the separation.
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Consider Derivatization: Derivatizing the hydroxyl group can change the polarity and chromatographic behavior of the fatty alcohols, potentially improving separation.
-
Frequently Asked Questions (FAQs)
What are the most common methods for purifying this compound?
The most common methods for purifying long-chain fatty alcohols like this compound include:
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Fractional Distillation under Vacuum: This technique is suitable for separating compounds with different boiling points and is often used for initial purification to remove more volatile or less volatile impurities.
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Crystallization: A powerful technique for achieving high purity, crystallization separates the target compound from impurities based on differences in solubility.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, offering high resolution for removing closely related impurities.
How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
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Gas Chromatography with Flame Ionization Detection (GC-FID): A standard and reliable method for quantifying the purity of volatile compounds.
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High-Performance Liquid Chromatography (HPLC) with a UV detector (after derivatization): HPLC can be used for non-volatile compounds or those that degrade at high temperatures. Derivatization is often necessary as fatty alcohols lack a strong chromophore.
-
Quantitative Nuclear Magnetic Resonance (qNMR): This technique can provide an accurate assessment of purity against a certified internal standard.
What are the critical storage conditions for high-purity this compound?
To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dark, and dry place.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Vacuum Fractional Distillation | 90-95% | 70-85% | Good for large scale, removes volatile impurities | Potential for thermal degradation, lower resolution for isomers |
| Recrystallization | >98% | 50-80% | High purity achievable, cost-effective | Yield can be low, solvent selection is critical |
| Column Chromatography | >99% | 60-90% | High resolution, good for removing isomers | Can be time-consuming and require large solvent volumes |
Note: The values presented in this table are illustrative and can vary depending on the initial purity of the sample and the specific experimental conditions.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
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Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or structured packing). Ensure all joints are properly sealed for vacuum.
-
Sample Loading: Charge the distillation flask with the crude this compound.
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Evacuation: Gradually apply vacuum to the system.
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Heating: Begin heating the distillation flask using a heating mantle with a magnetic stirrer.
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Fraction Collection: Collect fractions based on the boiling point at the operating pressure. The main fraction containing this compound should be collected within a narrow temperature range.
-
Analysis: Analyze the collected fractions using GC-FID to determine their purity.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., acetone, acetonitrile, or a hexane/ethyl acetate mixture).
-
Dissolution: Dissolve the this compound sample in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath or refrigerator to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
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Column Packing: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system as the mobile phase.
-
Sample Loading: Dissolve the this compound sample in a small amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Fraction Collection: Collect small fractions of the eluate.
-
Analysis: Analyze the fractions using thin-layer chromatography (TLC) or GC-FID to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low purity of this compound.
Technical Support Center: Quantitative Analysis of 15(Z)-Tetracosenol
Welcome to the technical support center for the quantitative analysis of 15(Z)-Tetracosenol. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and its significance?
This compound is a long-chain monounsaturated fatty alcohol. Its corresponding carboxylic acid, 15(Z)-Tetracosenoic acid (more commonly known as Nervonic Acid), is a key component of sphingomyelin in the myelin sheath of nerves.[1][2] Due to its role in the nervous system, there is significant interest in its quantification in various biological matrices for research in neurological and psychiatric disorders.[1][2][3]
2. What are the primary methods for the quantitative analysis of this compound and its acid form, Nervonic Acid?
The most common and robust method for the quantitative analysis of long-chain fatty acids like Nervonic Acid, and by extension fatty alcohols like this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized.[1][5] GC-MS is often preferred for its high sensitivity and selectivity, especially after derivatization of the analyte.[7]
3. Why is derivatization necessary for the GC-MS analysis of this compound?
Derivatization is a critical step to increase the volatility and thermal stability of this compound, which is essential for its passage through the gas chromatograph. For fatty alcohols, the hydroxyl group is targeted for derivatization. A common approach is silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. For its corresponding acid (Nervonic Acid), esterification is performed, often to form TBDMS esters.[1][2]
4. What are suitable internal standards for the quantitative analysis of this compound?
For accurate quantification, a suitable internal standard that is not naturally present in the sample should be used. For the analysis of the related fatty acid, Nervonic Acid, deuterated analogs like Oleic acid-d9 have been successfully employed.[1] For this compound, a deuterated version of the analyte or a similar long-chain fatty alcohol that is not endogenous to the sample would be ideal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity for this compound | Incomplete extraction from the sample matrix. | Optimize the extraction solvent system and procedure. Ensure thorough mixing and centrifugation. |
| Incomplete or failed derivatization. | Check the derivatization reagent for freshness and proper storage. Optimize the reaction time and temperature. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can quench the reaction. | |
| Analyte degradation. | This compound should be stored at low temperatures (freezer conditions) to prevent degradation.[8][9][10] Minimize sample exposure to high temperatures and light during preparation. | |
| Issues with GC-MS injection. | Verify the syringe is clean and functioning correctly. Optimize the injector temperature. | |
| Poor Peak Shape (e.g., tailing, fronting) | Active sites in the GC inlet liner or column. | Use a deactivated liner and/or perform column conditioning. |
| Co-eluting interfering compounds. | Optimize the GC temperature program to improve separation. Perform a sample cleanup step (e.g., solid-phase extraction) to remove matrix components. | |
| Improper derivatization. | Ensure the derivatization reaction has gone to completion. Excess derivatizing reagent can sometimes cause peak tailing. | |
| High Background Noise in Mass Spectrum | Contamination from solvents, glassware, or the GC-MS system. | Use high-purity solvents. Thoroughly clean all glassware. Bake out the GC column and clean the ion source. |
| Matrix effects from the sample. | Incorporate a sample cleanup step. Dilute the sample if the analyte concentration is high enough. | |
| Inconsistent or Non-Reproducible Quantification | Inaccurate internal standard addition. | Ensure the internal standard is added precisely to all samples and standards. Use a calibrated pipette. |
| Variability in sample preparation. | Standardize all steps of the sample preparation protocol, including extraction, derivatization, and reconstitution volumes. | |
| Calibration curve issues. | Prepare fresh calibration standards. Ensure the concentration range of the calibration curve brackets the expected sample concentrations. Use a linear regression model with a good correlation coefficient (R² > 0.99).[7] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound via GC-MS
This protocol is adapted from methods used for the analysis of Nervonic Acid and other long-chain fatty acids.[1][2]
1. Sample Preparation and Lipid Extraction: a. To 100 µL of the biological sample (e.g., plasma, homogenized tissue), add a known amount of a suitable internal standard (e.g., a deuterated analog). b. Add 400 µL of methanol and 1000 µL of a non-polar solvent like isooctane. c. Vortex the mixture thoroughly for 2 minutes. d. Centrifuge at 800 x g for 5 minutes at room temperature to separate the phases. e. Carefully transfer the upper organic phase to a clean vial.
2. Derivatization: a. Evaporate the organic solvent under a gentle stream of nitrogen. b. To the dried residue, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MTBSTFA). c. Seal the vial and heat at 60°C for 60 minutes.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: Use a suitable capillary column, such as an Elite-1 (100% Dimethyl polysiloxane) or similar.[6]
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min, and hold for 5-10 minutes. This program should be optimized for the specific column and analytes. b. Mass Spectrometer (MS) Conditions:
- Ion Source Temperature: 280°C.[6]
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Mode: Can be run in full scan mode to identify compounds or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity in quantification.[11]
4. Quantification: a. Prepare a calibration curve using standards of this compound of known concentrations, prepared and derivatized in the same manner as the samples. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for low or no analyte signal.
References
- 1. Plasma Nervonic Acid Is a Potential Biomarker for Major Depressive Disorder: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. high nervonic acid: Topics by Science.gov [science.gov]
- 4. scientificlabs.com [scientificlabs.com]
- 5. The Proportion of Nervonic Acid in Serum Lipids is Associated with Serum Plasmalogen Levels and Metabolic Syndrome [jstage.jst.go.jp]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - CD Biosynsis [biosynsis.com]
- 9. 15(Z)-Tetracosenoic acid - CD Biosynsis [biosynsis.com]
- 10. Sapphire North America [sapphire-usa.com]
- 11. shimadzu.com [shimadzu.com]
Validation & Comparative
Unveiling the Neuroprotective Potential of 15(Z)-Tetracosenol: A Comparative Analysis
A detailed examination of the neuroprotective effects of 15(Z)-Tetracosenol's closely related isomer, nervonic acid, reveals significant therapeutic promise for neurodegenerative disorders. While direct experimental data on this compound is limited, the extensive research on nervonic acid provides a strong foundation for its potential mechanisms of action, primarily centered on combating oxidative stress and modulating key cell survival pathways.
Nervonic acid (NA), a monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the central nervous system and plays a crucial role in maintaining the integrity of the myelin sheath.[1] Emerging evidence highlights its neuroprotective capabilities, positioning it as a compound of interest for researchers and drug development professionals. This guide provides a comparative overview of its performance against cellular stressors and outlines the experimental frameworks used to validate these effects.
Comparative Efficacy Against Neurotoxic Insults
Nervonic acid has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration. Its efficacy is primarily attributed to its antioxidant properties and its ability to modulate critical signaling pathways involved in cell survival and inflammation.
Attenuation of Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[1] Nervonic acid has been shown to effectively counteract oxidative damage by reducing lipid peroxidation and enhancing the endogenous antioxidant defense systems. In a study involving 6-hydroxydopamine (6-OHDA)-induced toxicity in PC-12 cells, a model for Parkinson's disease, pretreatment with nervonic acid significantly decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1] Concurrently, it boosted the expression of key antioxidant enzymes, including superoxide dismutase (Mn-SOD and Cu/Zn-SOD) and γ-glutamylcysteine synthetase (GCLC), which is essential for glutathione (GSH) synthesis.[1]
Modulation of Inflammatory Responses
Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. In a mouse model of Alzheimer's disease induced by D-galactose and AlCl3, nervonic acid administration led to a significant reduction in pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] This anti-inflammatory effect is closely linked to its ability to modulate the PI3K/Akt signaling pathway.[2][3]
Quantitative Data Summary
The neuroprotective effects of nervonic acid have been quantified across various experimental parameters. The following tables summarize the key findings:
Table 1: Effect of Nervonic Acid on Neuronal Viability and Oxidative Stress Markers
| Parameter | Experimental Model | Treatment | Result | Reference |
| Cell Viability | 6-OHDA-treated PC-12 cells | Nervonic Acid | Significantly increased | [1] |
| Malondialdehyde (MDA) | 6-OHDA-treated PC-12 cells | Nervonic Acid | Significantly decreased | [1] |
| Superoxide Dismutase (SOD) | 6-OHDA-treated PC-12 cells | Nervonic Acid | Significantly increased | [1] |
| γ-glutamylcysteine synthetase (GCLC) | 6-OHDA-treated PC-12 cells | Nervonic Acid | Significantly increased | [1] |
| Reactive Oxygen Species (ROS) | Adrenomyeloneuropathy (AMN) fibroblasts | Nervonic Acid | Significantly reduced | [4][5][6] |
Table 2: Effect of Nervonic Acid on Inflammatory Cytokines and Signaling Pathways
| Parameter | Experimental Model | Treatment | Result | Reference |
| TNF-α | D-galactose/AlCl3-treated mice | Nervonic Acid | Significantly decreased | [2][3] |
| IL-6 | D-galactose/AlCl3-treated mice | Nervonic Acid | Significantly decreased | [2][3] |
| IL-1β | D-galactose/AlCl3-treated mice | Nervonic Acid | Significantly decreased | [2][3] |
| PI3K, Akt, mTOR gene expression | D-galactose/AlCl3-treated mice | Nervonic Acid | Upregulated | [2][3] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of nervonic acid are mediated through specific signaling pathways. The diagrams below, generated using Graphviz, illustrate the proposed mechanism of action and the workflows of key experimental protocols.
Caption: Proposed signaling pathway of Nervonic Acid's neuroprotective effects.
Caption: General experimental workflow for assessing neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Neuronal cells (e.g., PC-12) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of nervonic acid for a specified duration (e.g., 48 hours).[1]
-
Induction of Toxicity: A neurotoxic agent (e.g., 6-OHDA) is added to the wells (excluding control wells) and incubated for a further period (e.g., 48 hours).[1]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Reactive Oxygen Species (ROS) Measurement
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Cell Preparation: Cells are cultured and treated as described in the MTT assay protocol.
-
DCFH-DA Staining: Cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH.
-
Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent compound dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt, PI3K). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the activation state of the pathway.[7][8]
References
- 1. Protective Effect of Nervonic Acid Against 6-Hydroxydopamine-Induced Oxidative Stress in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Nervonic acid, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Cis and Trans Isomers of Tetracosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geometric isomerism, specifically the cis versus trans configuration of double bonds in long-chain unsaturated fatty acids and their alcohol derivatives, plays a pivotal role in their biological function. The spatial arrangement of the acyl chain dictates how these molecules interact with cell membranes, enzymes, and signaling pathways. This guide explores the known biological activities of cis-15-tetracosenoic acid (nervonic acid), a key component of neural tissues, and contrasts them with the generally observed effects of trans-fatty acids to infer the potential differences in bioactivity between the cis and trans isomers of tetracosenol.
I. Comparative Biological Activities: Cis vs. Trans Isomers
The structural difference between cis and trans isomers, though seemingly minor, leads to profound divergences in their physicochemical properties and, consequently, their biological effects. Cis isomers, with their characteristic bent structure, tend to increase the fluidity of cell membranes. In contrast, the straighter, more rigid structure of trans isomers allows them to pack more tightly, decreasing membrane fluidity and mimicking the properties of saturated fatty acids.[1]
A. Neurobiology and Neuroprotection
Cis-15-Tetracosenoic Acid (Nervonic Acid):
Nervonic acid is a vital component of sphingolipids in the myelin sheath of nerve fibers, playing a crucial role in the development and maintenance of the nervous system.[2] Research suggests that nervonic acid possesses significant neuroprotective properties. Studies have shown its potential in improving cognitive function and mitigating the effects of neurodegenerative conditions.[2] It is believed to contribute to the repair of damaged nerve fibers and promote the regeneration of nerve cells.[2]
Trans-Fatty Acids (General Effects):
Conversely, consumption of industrially produced trans-fats has been linked to detrimental effects on brain health.[3][4] These fatty acids can be incorporated into neuronal cell membranes, altering their structure and impairing the communication between neurons.[5] This can lead to diminished mental performance, memory impairment, and an increased risk of depression and neurodegenerative diseases like Alzheimer's.[4][5] Trans-fats are also known to promote neuroinflammation, which can inhibit the production of essential omega-3 fatty acids crucial for brain function.[3][4]
B. Inflammatory Response
Cis-15-Tetracosenoic Acid (Nervonic Acid):
Nervonic acid has demonstrated anti-inflammatory effects in preclinical studies. In a mouse model of experimental autoimmune encephalomyelitis (a model for multiple sclerosis), treatment with nervonic acid was shown to reduce the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-4 and IL-10.[6]
Trans-Fatty Acids (General Effects):
A substantial body of evidence indicates that trans-fatty acids are pro-inflammatory.[7] They have been shown to increase the levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][7] This systemic inflammation is a contributing factor to the adverse cardiovascular and metabolic effects associated with trans-fat consumption. The pro-inflammatory signaling can be stimulated through pathways like the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway.[8]
II. Data Presentation
The following table summarizes the key comparative biological activities based on available data for cis-nervonic acid and the general effects of trans-fatty acids.
| Biological Parameter | Cis-15-Tetracosenoic Acid (Nervonic Acid) | Trans-Fatty Acids (General Effects) |
| Effect on Cell Membrane Fluidity | Increases fluidity | Decreases fluidity[1] |
| Role in Nervous System | Essential for myelin sheath; neuroprotective, promotes nerve cell regeneration[2] | Incorporated into neuronal membranes, impairs neuron communication, linked to cognitive decline[5] |
| Inflammatory Response | Anti-inflammatory; decreases pro-inflammatory cytokines (IFN-γ, TNF-α), increases anti-inflammatory cytokines (IL-4, IL-10)[6] | Pro-inflammatory; increases inflammatory markers (CRP, IL-6, TNF-α)[2][7] |
| Signaling Pathway Modulation | Activates pro-survival and neuroprotective pathways (e.g., PI3K/AKT/mTOR) | Can stimulate pro-inflammatory and apoptotic pathways (e.g., ASK1-p38)[8] |
| Cardiovascular Health | Not directly implicated in adverse effects | Increases LDL ("bad") cholesterol, decreases HDL ("good") cholesterol, increases risk of heart disease[9] |
III. Signaling Pathways
A. PI3K/AKT/mTOR Signaling Pathway (Cis-Nervonic Acid)
Cis-nervonic acid has been shown to exert its neuroprotective effects, in part, through the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.
Caption: PI3K/AKT/mTOR signaling pathway activated by cis-nervonic acid.
IV. Experimental Protocols
A. Assessment of Neuroprotective Effects: Morris Water Maze
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, which are key indicators of cognitive function and neuroprotection.[10][11][12][13]
Objective: To evaluate the effect of cis-nervonic acid on learning and memory in a rodent model of cognitive impairment.
Methodology:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.[12][13]
-
Acquisition Phase: Animals are subjected to several trials per day for a number of consecutive days. In each trial, the animal is placed into the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded.[10][12]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured to assess spatial memory retention.[10][14]
-
Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the control group, the disease model group, and the nervonic acid-treated group.
Caption: Experimental workflow for the Morris Water Maze test.
B. Measurement of Inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay to quantify the concentration of specific proteins, such as cytokines, in biological samples.[6][15][16][17][18]
Objective: To measure the levels of pro- and anti-inflammatory cytokines in serum or tissue homogenates from experimental animals.
Methodology:
-
Sample Collection: Blood is collected, and serum is separated. Tissues (e.g., brain, spleen) can be homogenized to extract proteins.[6]
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.[15]
-
Incubation: The sample (serum or tissue homogenate) is added to the wells, and the cytokine binds to the capture antibody.
-
Detection: A second, detection antibody (conjugated to an enzyme) that also binds to the cytokine is added.[16]
-
Substrate Addition: A substrate for the enzyme is added, which produces a colorimetric change.
-
Quantification: The intensity of the color is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.[17]
V. Conclusion
The geometric configuration of the double bond in tetracosenol isomers is predicted to have a profound impact on their biological activity. Based on the available evidence for its carboxylic acid analogue, cis-tetracosenol (as nervonic acid) is integral to nervous system health, exhibiting neuroprotective and anti-inflammatory properties. In stark contrast, the general biological effects of trans-fatty acids are predominantly detrimental, promoting neuroinflammation, cognitive decline, and systemic inflammation.
For researchers and professionals in drug development, these findings underscore the critical importance of stereochemistry in the design and evaluation of lipid-based therapeutics. Future research should aim to directly compare the biological activities of synthesized cis- and trans-tetracosenol to validate these inferred differences and to fully elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans Fats: Bad For Your Brain | Psychology Today [psychologytoday.com]
- 4. braintreenutrition.com [braintreenutrition.com]
- 5. New data on harmful effects of trans-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nervonic acid regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 7. longdom.org [longdom.org]
- 8. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nutrient and Health â Fats [cfs.gov.hk]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 12. mmpc.org [mmpc.org]
- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 15(Z)-Tetracosenol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of lipid species such as 15(Z)-Tetracosenol, a long-chain fatty alcohol, is critical for product development, quality control, and research applications. When different analytical methods are used across various stages of a project or between collaborating laboratories, a cross-validation study is essential to ensure the consistency and reliability of the data.
This guide provides a comparative framework for the cross-validation of two powerful analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined here are based on established methodologies for long-chain fatty alcohols and lipids, in alignment with international guidelines on analytical method validation.[1][2][3]
Introduction to Analytical Method Cross-Validation
Cross-validation is the process of formally comparing the results from two distinct, validated analytical methods to demonstrate that they provide equivalent data.[4][5] This is crucial when, for example, a method is transferred between labs or when data from a legacy method needs to be compared with data from a newer, more advanced technique. The core objective is to determine if a bias exists between the methods.[6]
The validation of each individual method should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2), which outlines the necessary performance characteristics to be evaluated.[1][3]
Comparison of Analytical Techniques
Both GC-MS and LC-MS/MS are well-suited for the analysis of long-chain fatty alcohols, each with its own set of advantages and considerations.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for volatile or semi-volatile compounds.[7][10] For long-chain alcohols like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.[8][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often analyze compounds without derivatization.[9] It is particularly advantageous for analyzing isomers and complex mixtures.[12][13]
Data Presentation: Quantitative Performance Comparison
The following tables summarize the typical performance characteristics and acceptance criteria for the validation of each analytical method, based on established norms for similar analytes.
Table 1: Performance Characteristics of GC-MS for Long-Chain Fatty Alcohol Quantification
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Linearity (r²) | ≥ 0.99 | > 0.99 over a range of 1-1000 ng/mL |
| Accuracy (% Recovery) | 85.0% to 115.0% | 90% - 110% |
| Precision (% RSD) | ≤ 15.0% | < 10% |
| Selectivity/Specificity | No significant interference at the retention time of the analyte. | High, based on chromatographic separation and specific mass fragments. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 - 5 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 - 1 ng/mL |
Table 2: Performance Characteristics of LC-MS/MS for Long-Chain Fatty Alcohol Quantification
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 over a range of 0.1-500 ng/mL |
| Accuracy (% Recovery) | 85.0% to 115.0% | 95% - 105% |
| Precision (% RSD) | ≤ 15.0% | < 5% |
| Selectivity/Specificity | No significant interference at the retention time and MRM transition of the analyte. | Very high, due to chromatographic separation and specific parent-daughter ion transitions. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 - 1 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.01 - 0.2 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and cross-validation of analytical procedures. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of the hydroxyl group to form a more volatile silyl ether.
-
Sample Preparation & Derivatization:
-
Accurately weigh 10 mg of the sample containing this compound into a glass vial.
-
Add an appropriate internal standard (e.g., Heptadecanol).
-
Dissolve the sample in 1 mL of a suitable solvent like hexane.
-
Add 100 µL of a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless, 280°C, split ratio 10:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 10 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS-derivatized this compound.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of derivatized standards.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration in unknown samples from this calibration curve.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for direct analysis without derivatization.
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample into a centrifuge tube.
-
Add an appropriate internal standard (e.g., this compound-d4).
-
Dissolve and extract the sample with 5 mL of a suitable solvent mixture (e.g., isopropanol:hexane).
-
Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).[12]
-
Column Temperature: 50°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 99% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX ZenoTOF 7600 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). A specific precursor ion to product ion transition for this compound would be monitored.
-
-
Quantification:
-
Develop a calibration curve by analyzing a series of standards.
-
Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Calculate the concentration in unknown samples using the regression equation from the calibration curve.
-
Mandatory Visualizations
Diagrams are essential for visualizing workflows and logical relationships in the cross-validation process.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. LC-MS/MS analysis of permethylated N-glycans facilitating isomeric characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 15(Z)-Tetracosenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 15(Z)-Tetracosenol, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures have been compiled to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C24H48O[1] |
| Molecular Weight | 352.64 g/mol [1][2] |
| Appearance | Solid[1] |
| Purity | >99%[1] |
| Storage Conditions | Freezer[1] |
Health and Safety Information
-
Eye Contact: May cause irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3]
-
Skin Contact: May cause skin irritation.[3] Wear protective gloves and clothing.
-
Inhalation: May cause slight irritation to the respiratory system.[3] Handle in a well-ventilated area or with local exhaust ventilation.[3][4]
-
Ingestion: Not a likely route of occupational exposure. If ingested, rinse mouth and seek medical advice if you feel unwell.[4]
Step-by-Step Disposal Protocol
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on guidelines for similar long-chain aliphatic alcohols. Always consult your institution's environmental health and safety (EHS) office for specific local regulations.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles. A face shield may be necessary depending on the scale of the operation.[4]
-
Chemical-resistant gloves.
-
Protective clothing, such as a lab coat.
Step 2: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Chemical Inactivation (if applicable)
-
For small quantities, dissolving or mixing the material with a combustible solvent may be an option for subsequent incineration.[4] This should only be performed by trained personnel in a chemical fume hood.
Step 4: Storage Pending Disposal
-
Store the waste container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[4]
-
The container should be tightly closed.[4]
Step 5: Final Disposal
-
The recommended method for the disposal of long-chain aliphatic alcohols is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Observe all federal, state, and local environmental regulations when disposing of this substance.[4]
Environmental Hazards
Long-chain alcohols are known to be readily biodegradable in the environment.[5] However, they can exhibit toxicity to aquatic life.[5] Therefore, it is crucial to prevent the release of this compound into drains or the environment.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
